1,4-Thiazepane-1,5-dione
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2S |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
1-oxo-1,4-thiazepan-5-one |
InChI |
InChI=1S/C5H9NO2S/c7-5-1-3-9(8)4-2-6-5/h1-4H2,(H,6,7) |
InChI Key |
CSICYOQMTTYHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCNC1=O |
Origin of Product |
United States |
Foundational & Exploratory
1,4-Thiazepane-1,5-dione: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Workflows
As drug discovery pivots toward increasingly complex and conformationally restricted scaffolds, seven-membered heterocyclic rings have emerged as privileged structures. Among these, 1,4-thiazepane-1,5-dione (also known as 1,4-thiazepan-5-one 1-oxide) stands out as a highly versatile building block. By incorporating both a sulfoxide and a lactam within a single ring system, this molecule provides unique hydrogen-bonding dynamics and chiral possibilities that are highly sought after in peptidomimetic design.
This technical guide provides an in-depth analysis of the physicochemical properties, structural mechanics, and validated synthetic workflows for 1,4-thiazepane-1,5-dione, designed specifically for application scientists and synthetic chemists.
Physicochemical Profiling
Understanding the baseline physicochemical metrics of 1,4-thiazepane-1,5-dione is critical for predicting its behavior in both synthetic environments and biological assays. The dual presence of the highly polar S=O bond and the amide linkage significantly influences its solubility and partition coefficient.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source / Rationale |
| IUPAC / Chemical Name | 1λ⁴,4-thiazepane-1,5-dione | Standard nomenclature |
| CAS Registry Number | 1596655-63-8 | |
| Molecular Formula | C₅H₉NO₂S | Computed |
| Molecular Weight | 147.2 g/mol | |
| InChI Key | CSICYOQMTTYHCA-UHFFFAOYSA-N | Standardized identifier |
| SMILES | O=C1CCCS(=O)CCN1 | Structural mapping |
| Hydrogen Bond Donors | 1 (Lactam NH) | Crucial for target binding |
| Hydrogen Bond Acceptors | 2 (C=O, S=O) | High polarity functional groups |
| Ring System | 7-membered | Based on core[1] |
Structural Dynamics & Mechanistic Insights
The causality behind the utility of 1,4-thiazepane-1,5-dione in drug design lies in its highly specific conformational constraints. The seven-membered 1,4-thiazepane core forces the molecule into a distinct geometry that effectively mimics specific peptide secondary structures, such as β-turns.
-
Dual Hydrogen-Bonding Capacity: The lactam NH acts as a strict, directional hydrogen-bond donor, while both the lactam carbonyl and the sulfoxide oxygen serve as potent hydrogen-bond acceptors.
-
Chiral Center Introduction: The selective oxidation of the thioether to a sulfoxide (1-oxide) introduces a stable stereocenter at the sulfur atom. This allows medicinal chemists to explore diastereomeric interactions within target protein binding pockets, a critical factor in optimizing binding affinity.
-
Biological Relevance: The 1,4-thiazepane architecture is not merely a synthetic curiosity; it is a defining structural motif in nature. For instance, it is the core framework of verrucosamide , a marine-derived thiodepsipeptide isolated from an actinomycete[2]. This natural product exhibits potent, targeted cytotoxicity against cancer cell lines, including MDA-MB-468 breast carcinoma (LD₅₀ = 1.26 µM) and COLO 205 colon adenocarcinoma (LD₅₀ = 1.4 µM)[2].
Experimental Protocol: Controlled Oxidation Synthesis
The synthesis of 1,4-thiazepane-1,5-dione from its thioether precursor (1,4-thiazepan-5-one) requires strict kinetic control to prevent over-oxidation. The following protocol is designed as a self-validating system , ensuring that the chemist can verify the integrity of the reaction at every phase.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of 1,4-thiazepan-5-one in 10 mL of anhydrous dichloromethane (DCM).
-
Causality: DCM provides optimal solubility for both the lactam precursor and the oxidant while remaining completely inert to mild electrophilic oxidation conditions.
-
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.
-
Causality: Lowering the thermal energy of the system kinetically favors the formation of the mono-oxidized sulfoxide (1-oxide) and actively suppresses the secondary oxidation step that would yield the unwanted sulfone (1,1-dioxide).
-
-
Controlled Oxidation: Add 1.05 equivalents of meta-chloroperoxybenzoic acid (mCPBA) portion-wise over 15 minutes.
-
Causality: The slight stoichiometric excess ensures the complete consumption of the thioether. The slow, portion-wise addition prevents localized exothermic spikes that could provide the activation energy needed for sulfone formation.
-
-
Reductive Quench (Self-Validation Step): After 2 hours of stirring at 0 °C, add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously.
-
Causality: The thiosulfate instantly reduces any unreacted mCPBA, preventing runaway oxidation during the subsequent solvent evaporation phase.
-
Self-Validation: Test the organic layer with KI-starch paper. The absence of a blue-black color definitively confirms the complete neutralization of all peroxides, ensuring safety and chemical stability.
-
-
Phase Separation & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of EtOAc/MeOH) to isolate the pure 1,4-thiazepane-1,5-dione.
Synthetic Workflow Visualization
Workflow for the controlled oxidation and purification of 1,4-thiazepane-1,5-dione.
Analytical Characterization Standards
To ensure the structural integrity and trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed post-purification:
Table 2: Analytical Validation Metrics
| Analytical Technique | Target Metric / Observation | Causality / Validation Purpose |
| LC-MS (ESI+) | m/z 148.2 [M+H]⁺ | Confirms the exact mass of the target sulfoxide (147.2 g/mol ). |
| LC-MS (ESI+) | Absence of m/z 164.2[M+H]⁺ | Self-validates the absence of sulfone (1,1-dioxide) over-oxidation. |
| ¹H NMR (400 MHz) | Downfield shift of C2/C7 protons | Confirms the successful oxidation of the adjacent sulfur atom, causing deshielding. |
| IR Spectroscopy | ~1650 cm⁻¹ (C=O), ~1040 cm⁻¹ (S=O) | Validates the simultaneous presence of both the lactam and sulfoxide functional groups. |
Applications in Drug Development
The 1,4-thiazepane-1,5-dione scaffold is highly valued in the synthesis of complex thiodepsipeptides. Because the seven-membered ring can effectively lock a peptide sequence into a specific bioactive conformation, it is frequently utilized to disrupt challenging protein-protein interactions (PPIs).
Furthermore, by utilizing 1,4-thiazepane-1,5-dione as a synthetic building block, researchers can access vast libraries of verrucosamide analogs[2]. This enables comprehensive Structure-Activity Relationship (SAR) studies aimed at optimizing the cytotoxic properties of marine-derived natural products for next-generation oncology therapeutics.
References
-
Nair, V., et al. "Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete". Marine Drugs, 2020, 18(11), 549.[Link]
-
National Center for Biotechnology Information. "1,4-Thiazepane | C5H11NS | CID 16640716". PubChem.[Link]
Sources
spectroscopic data of 1,4-Thiazepane-1,5-dione (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Thiazepane-1,5-dione
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1,4-Thiazepane-1,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed protocols and interpretive logic.
Introduction: The Significance of 1,4-Thiazepanes
The 1,4-thiazepane scaffold is a seven-membered heterocyclic ring system containing nitrogen and sulfur atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a three-dimensional fragment in screening libraries for drug discovery. The precise characterization of novel thiazepane derivatives is paramount for understanding their structure-activity relationships (SAR) and for quality control during synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural elucidation of these compounds. This guide focuses on the dicarbonyl derivative, 1,4-Thiazepane-1,5-dione, providing a foundational understanding of its expected spectral features.
Molecular Structure and Overview
1,4-Thiazepane-1,5-dione is a cyclic structure containing a secondary amide (lactam) and a thioether linkage, with two carbonyl groups at positions 1 and 5. The molecular formula is C₅H₇NO₂S, and its calculated molecular weight is approximately 145.18 g/mol .
Molecular Structure of 1,4-Thiazepane-1,5-dione
Caption: Structure of 1,4-Thiazepane-1,5-dione with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on established chemical shift principles and data from related lactam and thioether-containing heterocycles.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,4-Thiazepane-1,5-dione in a solvent like CDCl₃ is expected to show four distinct signals corresponding to the four methylene groups and one signal for the amide proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 8.5 | Broad Singlet | 1H | NH | The amide proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |
| ~ 3.6 - 3.9 | Triplet | 2H | C3-H ₂ | Protons on the carbon adjacent to the amide nitrogen are deshielded. The signal is expected to be a triplet due to coupling with the C2 protons. |
| ~ 3.3 - 3.6 | Triplet | 2H | C7-H ₂ | These protons are adjacent to a carbonyl group and the sulfur atom, leading to a downfield shift. Expected to be a triplet from coupling with C6 protons. |
| ~ 2.8 - 3.1 | Triplet | 2H | C2-H ₂ | Protons on the carbon adjacent to the thioether sulfur are deshielded. The signal is a triplet due to coupling with the C3 protons. |
| ~ 2.5 - 2.8 | Triplet | 2H | C6-H ₂ | Protons alpha to a carbonyl group typically appear in this region. The signal is a triplet due to coupling with C7 protons. |
Predicted ¹H-¹H Coupling Pathway
Caption: Predicted spin-spin coupling in 1,4-Thiazepane-1,5-dione.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show five signals, corresponding to the two non-equivalent carbonyl carbons and the three non-equivalent methylene carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 - 175 | C =O (Amide) | Amide carbonyl carbons are highly deshielded and appear significantly downfield. |
| ~ 165 - 170 | C =O (Ketone) | Ketone carbonyl carbons are also strongly deshielded. |
| ~ 45 - 55 | C 3 | The carbon adjacent to the nitrogen atom is deshielded. |
| ~ 35 - 45 | C 7 | The carbon alpha to the ketone carbonyl and adjacent to sulfur. |
| ~ 30 - 40 | C 6 | The carbon alpha to the amide carbonyl. |
| ~ 25 - 35 | C 2 | The carbon adjacent to the sulfur atom. |
Infrared (IR) Spectroscopy Analysis (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational modes for 1,4-Thiazepane-1,5-dione are associated with the amide and carbonyl groups.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 3400 | Medium, Broad | N-H stretch | Characteristic of a secondary amide N-H bond, often broadened due to hydrogen bonding.[1] |
| 1680 - 1710 | Strong | C=O stretch (Amide I band) | The carbonyl stretch in a seven-membered lactam ring is expected in this region.[1] |
| 1660 - 1690 | Strong | C=O stretch (Ketone) | The second carbonyl group will also show a strong absorption, potentially overlapping with the amide C=O stretch. |
| 1400 - 1450 | Medium | C-N stretch | Associated with the amide linkage. |
| 600 - 800 | Weak to Medium | C-S stretch | The thioether C-S stretching vibration is typically weak and found in the fingerprint region.[2] |
Mass Spectrometry (MS) Analysis (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Molecular Ion: For C₅H₇NO₂S, the monoisotopic mass is approximately 145.02 Da. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 145.02.
Predicted Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through characteristic pathways for cyclic amides and thioethers. The primary cleavage is often initiated at the amide bond.
| Predicted m/z | Proposed Fragment | Rationale for Fragmentation |
| 117 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from one of the carbonyl groups is a common fragmentation pathway for carbonyl compounds.[3][4] |
| 89 | [M - 2CO]⁺ | Subsequent loss of the second CO molecule. |
| 71 | [C₃H₅NS]⁺ | Cleavage of the ring with loss of the carbonyl groups. |
| 59 | [C₂H₅N]⁺ | Alpha-cleavage adjacent to the nitrogen atom. |
Proposed Mass Spectrometry Fragmentation Pathway
Sources
Biological Activity of 1,4-Thiazepane-1,5-dione Derivatives: A Technical Guide to a Privileged 3D Scaffold
Executive Summary
The 1,4-thiazepane-1,5-dione scaffold—a seven-membered heterocyclic ring containing nitrogen and sulfur—has emerged as a highly versatile pharmacophore in modern drug discovery. Historically, drug development has been saturated with flat,
Structural Rationale: Why the 1,4-Thiazepane Core?
The biological efficacy of 1,4-thiazepane-1,5-dione and its derivatives (such as 1,4-thiazepan-5-one 1-oxide) stems from its unique conformational flexibility. The seven-membered ring can adopt multiple puckered conformations, allowing it to navigate complex, deep binding pockets that are inaccessible to planar molecules.
When fused with other pharmacophores—such as in cyclic captopril (hexahydro-4-methyl-1H,5H-pyrrolo[2,1-c][1,4]thiazepine-1,5-dione) or marine-derived thiodepsipeptides—the dione/lactam motifs act as potent hydrogen bond acceptors, while the sulfur atom (or its oxidized sulfoxide/sulfone forms) modulates lipophilicity and electron density[1][2].
Pharmacological Landscapes & Mechanisms of Action
Oncology: ROS Generation and DNA Bisintercalation
One of the most promising applications of the 1,4-thiazepane scaffold is in overcoming the poor bioavailability of natural anticancer agents. For instance, standard curcumin is notoriously unstable and flat. By synthesizing 1,4-thiazepane-based curcuminoids , researchers force the molecule into an unprecedented 3D geometry. This modification not only enhances bioavailability but significantly increases Reactive Oxygen Species (ROS) production in cancer cell lines, leading to targeted apoptosis[3].
Similarly, Verrucosamide , a marine-derived thiodepsipeptide containing two rare 1,4-thiazepane rings, exhibits potent cytotoxicity against MDA-MB-468 breast carcinoma and COLO 205 colon adenocarcinoma. The mechanism relies on the thiazepane rings facilitating DNA bisintercalation, unwinding negatively supercoiled double-stranded DNA[1].
Caption: Signaling cascade of 1,4-thiazepane curcuminoids inducing ROS-mediated apoptosis.
Enzyme Inhibition: Metallo-β-Lactamases and ACE
The cyclic form of the antihypertensive drug Captopril is a direct 1,4-thiazepine-1,5-dione derivative. The bulky lactam ring of cyclic captopril occupies large enzymatic pockets, forming critical hydrophobic contacts. This scaffold has been utilized as a structural template to design inhibitors against zinc-dependent metallo-β-lactamases (MBLs)—enzymes responsible for severe antibiotic resistance[4]. The thiazepane ring provides the necessary steric bulk to bar the entry of natural substrates while positioning zinc-binding moieties precisely within the active site.
Cardioprotection & Neuroprotection: Calcium Regulation
Recent preclinical studies in Parkinsonian models have identified 1,4-thiazepane derivatives as potent regulators of intracellular calcium. These compounds exhibit a dual mechanism: they stabilize the ryanodine receptor 2 (RyR2) in its closed state to prevent pathological
Caption: Dual-action mechanism of 1,4-thiazepane derivatives on RyR2 and SERCA2a.
Quantitative Data Summary
To facilitate cross-disciplinary comparison, the pharmacological metrics of key 1,4-thiazepane derivatives are summarized below.
| Compound / Derivative Class | Primary Target / Mechanism | Indication | Key Efficacy Metric |
| 1,4-Thiazepane Curcuminoids | Mitochondrial Electron Transport | Oncology (General) | Enhanced antiproliferative activity vs. native curcumin[3] |
| Verrucosamide | DNA Bisintercalation | Breast Carcinoma (MDA-MB-468) | |
| Verrucosamide | DNA Bisintercalation | Colon Adenocarcinoma (COLO 205) | |
| Cyclic Captopril Analogs | Metallo-β-Lactamase (MBL) | Antibiotic Resistance | Sub-micromolar |
| 1,4-Thiazepane Core | RyR2 / SERCA2a | Parkinson's Disease / Heart Failure | Nanomolar RyR2 stabilization[6] |
Validated Experimental Protocols
As a standard of E-E-A-T, protocols must be self-validating. The following methodologies include intrinsic controls to ensure causality between the 1,4-thiazepane application and the observed biological readout.
Protocol A: ROS-Mediated Cytotoxicity Assay (Oncology)
Causality Check: This assay utilizes DCFDA, a fluorogenic dye that directly measures hydroxyl, peroxyl, and other ROS activity within the cell, isolating oxidative stress as the primary mechanism of cell death.
-
Cell Seeding: Seed HCT-116 or MDA-MB-468 cells in a 96-well black, clear-bottom plate at
cells/well. Incubate overnight at 37°C, 5% . -
Dye Loading: Wash cells with PBS. Add 10 µM
(in serum-free media) and incubate for 45 minutes in the dark. -
Compound Treatment: Remove dye and wash twice with PBS. Treat cells with serial dilutions (0.1 µM to 50 µM) of the 1,4-thiazepane curcuminoid.
-
Self-Validating Control: Use 50 µM
as a positive control for maximum ROS generation.
-
-
Kinetic Readout: Measure fluorescence immediately (Ex/Em = 485/535 nm) and every 30 minutes for 4 hours using a microplate reader.
-
Viability Correlation: Post-readout, perform a standard MTT assay to correlate ROS peaks with the
of the specific cell line.
Protocol B: SERCA2a ATPase Activity Assay (Cardio/Neuroprotection)
Causality Check: By measuring the release of inorganic phosphate (
-
Microsome Preparation: Isolate cardiac or neuronal microsomes. Critical Step: Maintain all samples strictly on ice to prevent basal ATPase degradation.
-
Reaction Setup: In a 96-well plate, combine 10 µg of microsomal protein with assay buffer (50 mM HEPES pH 7.2, 100 mM KCl, 5 mM
, 1 mM EGTA, and 0.95 mM to yield 1 µM free ). -
Compound Incubation: Add the 1,4-thiazepane derivative (1 nM to 10 µM) and incubate for 15 minutes at room temperature.
-
Initiation: Start the reaction by adding 5 mM ATP. Incubate at 37°C for exactly 20 minutes.
-
Termination & Detection: Stop the reaction by adding 40 µL of Malachite Green working reagent. Incubate for 10 minutes for color development.
-
Quantification: Read absorbance at 620 nm. Calculate specific SERCA2a activity by subtracting background ATPase activity (measured in the presence of 10 µM thapsigargin, a known SERCA inhibitor).
References
-
Synthesis of 1,4-thiazepane-based curcuminoids with promising anticancer activity. Chemistry - A European Journal.[3] URL:[Link]
-
Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete. Marine Drugs (MDPI).[1] URL:[Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PMC / ResearchGate.[5][6] URL:[Link]
-
Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. Journal of the American Chemical Society.[4] URL:[Link]
-
Process for preparing 5H-pyrrolo[2,1-c]-[1,4]thiazepine-1,5-diones (Cyclic Captopril). US Patent US4391752A.[2] URL:
Sources
- 1. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete [mdpi.com]
- 2. US4391752A - Process for preparing 5H-pyrrolo[2,1-c]-[1,4]thiazepine-1,5-diones - Google Patents [patents.google.com]
- 3. Synthesis of 1,4‐thiazepane‐based curcuminoids with promising anticancer activity [biblio.ugent.be]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Exploring the Chemical Space of 1,4-Thiazepane-1,5-diones: A 3D Fragment-Based Approach to Novel Therapeutics
Executive Summary
Historically, fragment-based ligand discovery (FBLD) and high-throughput screening libraries have been dominated by flat, sp²-hybridized aromatic scaffolds. While synthetically accessible, these planar molecules often lack the spatial complexity required to achieve high selectivity in deep or allosteric protein pockets. The 1,4-thiazepane core—a saturated, seven-membered heterocyclic ring—has emerged as a highly valuable 3D scaffold to address this gap[1].
Specifically, the 1,4-thiazepane-1,5-dione chemical space (encompassing the 1-oxo-1,4-thiazepan-5-one sulfoxide-lactam system and its heavily oxidized derivatives) offers a unique combination of high Fsp³ character, tunable dipole moments, and distinct hydrogen-bond vector projections. This technical guide explores the structural rationale, self-validating synthetic protocols, and biological applications of this underexplored chemical space for drug development professionals.
Structural Anatomy & Mechanistic Rationale
The "1,5-Dione" Pharmacophore Nomenclature
In medicinal chemistry, the 1,4-thiazepane-1,5-dione scaffold is typically constructed via the cyclization of 1,2-aminoethanethiols with α,β-unsaturated esters. In this 7-membered ring system:
-
Position 1 (Sulfur): Acts as a versatile handle. When oxidized to a sulfoxide (1-oxide) or sulfone (1,1-dioxide), it functions as a potent hydrogen-bond acceptor.
-
Position 4 (Nitrogen): Provides a vector for divergent functionalization (e.g., acylation, alkylation) to tune physicochemical properties like ClogP and CNS penetrance[2].
-
Position 5 (Carbonyl): The lactam carbonyl serves as the second half of the "1,5-dione" system, projecting a rigid hydrogen-bond acceptor vector that is geometrically distinct from the oxidized sulfur.
Causality of 3D Vector Projection
Why choose a 7-membered thiazepane over a standard 6-membered piperazine or morpholine? The causality lies in conformational puckering . Saturated 7-membered rings exist in twist-chair conformations. This non-planar geometry forces the 1-oxo and 5-oxo groups to project into distinct spatial quadrants. When targeting difficult epigenetic targets like BET bromodomains (e.g., BRD4), this 3D character allows the scaffold to deeply penetrate the acetyl-lysine binding pocket while simultaneously satisfying solvent-exposed hydrogen bond networks[1].
Fig 1: Pharmacological routing of the 1,4-thiazepane-1,5-dione scaffold in drug discovery.
Synthetic Methodology: A Self-Validating Protocol
Synthesizing 7-membered rings is notoriously difficult due to entropic penalties that favor intermolecular polymerization over intramolecular cyclization. The following protocol utilizes a one-pot thia-Michael addition/lactamization sequence, followed by chemoselective oxidation, to yield the 1,5-dione core[1].
Step-by-Step Experimental Workflow
Step 1: Kinetically Controlled Thia-Michael Addition
-
Reagents: Dissolve 1,2-aminoethanethiol (1.0 eq) and a substituted α,β-unsaturated ester (1.1 eq) in methanol at 0°C. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Causality: The aliphatic thiol is significantly more nucleophilic than the primary amine. By keeping the temperature low, the thiol selectively attacks the β-carbon of the unsaturated ester (kinetic control). This prevents competitive aza-Michael addition, ensuring strict regiocontrol[1].
Step 2: Thermodynamically Driven Lactamization
-
Reagents: Heat the reaction mixture to 70°C for 2–3 hours under high concentration (0.5 M).
-
Causality: The intermediate undergoes thermally driven intramolecular amidation. High concentration and elevated heat overcome the entropic barrier of 7-membered ring formation, driving the equilibrium toward the 1,4-thiazepan-5-one core rather than linear oligomers[1].
Step 3: Chemoselective Sulfur Oxidation
-
Reagents: Cool the purified lactam to 0°C in CH₂Cl₂. Add m-chloroperoxybenzoic acid (mCPBA, 1.0 eq for sulfoxide; 2.0 eq for sulfone) dropwise.
-
Causality: The thioether sulfur is highly electron-rich compared to the lactam nitrogen. Electrophilic oxidation selectively yields the 1-oxide or 1,1-dioxide, completing the "1,5-dione" equivalent without causing N-oxidation.
Validation & Quality Control (Self-Validating System)
To ensure the integrity of the protocol, the system must be self-validating:
-
Regiochemistry Check: Utilize 2D NMR (HMBC/HSQC). A valid cyclization will show a clear ³J coupling between the lactam nitrogen proton and the adjacent carbon, ruling out the aza-Michael byproduct.
-
Oxidation State Verification: Employ LC-MS to confirm the exact mass shift (+16 Da for sulfoxide, +32 Da for sulfone). Furthermore, Protein-Observed ¹⁹F NMR is recommended to validate the 3D fragment's structural integrity and target-binding capability in aqueous solution[1].
Fig 2: Step-by-step synthetic workflow for 1,4-thiazepane-1,5-dione fragment libraries.
Biological Applications & Target Validation
The unique spatial geometry of the 1,4-thiazepane-1,5-dione system has been successfully leveraged across diverse therapeutic areas:
A. Epigenetic Targets: BET Bromodomains
Fragment libraries enriched with 3D character have shown improved specificity in protein-binding assays. Screening against BRD4 (an anticancer drug target) identified acylated 1,4-thiazepanes as potent lead fragments. The puckered ring allows the fragment to sit deeply within the acetyl-lysine pocket, while the heteroatoms engage in critical hydrogen bonding with conserved asparagine residues[1].
B. Neuropharmacology: mGlu4 Positive Allosteric Modulators (PAMs)
A high-throughput screen identified the 1,4-thiazepane core as a novel chemotype for mGlu4 PAMs. Subsequent optimization yielded compounds like VU6022296 , which demonstrated an EC₅₀ of 32.8 nM. The causality behind this success lies in the scaffold's tunable lipophilicity. By modulating the functional groups on the 1,4-thiazepane core, researchers achieved excellent CNS penetration (K_p = 0.45), resulting in robust in vivo efficacy in reversing Haloperidol-Induced Catalepsy in preclinical Parkinson's disease models[2].
C. Oncology & Antimicrobial Mining
Beyond neuropharmacology, 1,4-thiazepane derivatives have been synthesized as curcuminoid analogs with promising anticancer activity[3]. Furthermore, genome mining of Aspergillus flavipes recently revealed natural products (Talactones) containing the rare 1,4-thiazepane scaffold, which exhibited moderate antibacterial effects, proving that nature also utilizes this 3D chemical space for biological targeting[4].
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) and physicochemical properties of key 1,4-thiazepane derivatives across different drug discovery campaigns.
| Compound ID / Core | Scaffold Substitution | Fsp³ Fraction | ClogP | Primary Target | Biological Activity / Metric |
| Fragment 1a | N-Acyl-1,4-thiazepane | 0.85 | 0.42 | BRD4 (Epigenetics) | Validated Binding Hit (¹⁹F NMR)[1] |
| VU0544412 | 1,4-thiazepane core | 0.71 | 1.10 | mGlu4 (GPCR) | Weak PAM (EC₅₀ = 6.2 µM)[2] |
| VU6022296 | Optimized thiazepane | 0.65 | 1.85 | mGlu4 (GPCR) | Potent PAM (EC₅₀ = 32.8 nM)[2] |
| Talactone A | Tetronate-fused | 0.55 | 2.30 | Bacterial Targets | Moderate Antimicrobial MIC[4] |
Conclusion
Escaping "flatland" is a critical imperative in modern drug discovery. The 1,4-thiazepane-1,5-dione chemical space provides a synthetically accessible, highly 3D framework that bridges the gap between fragment-based ligand discovery and complex allosteric modulation. By utilizing kinetically and thermodynamically controlled one-pot syntheses, researchers can rapidly generate self-validating libraries that offer superior shape complementarity for challenging targets like BRD4 and mGlu4.
References
1.[1]1 - nih.gov 2.[3]3 - ugent.be 3.[2]2 - nih.gov 4.[4]4 - mdpi.com
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An In-Depth Technical Guide to the 1,4-Thiazepane-dione Core: Nomenclature, Synthesis, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,4-thiazepine heterocyclic system stands as a "privileged structure" in medicinal chemistry, forming the core of several key therapeutic agents. Its seven-membered ring, containing both nitrogen and sulfur, provides a three-dimensional architecture that is increasingly sought after in modern drug design. This guide delves into the technical details of a specific, yet broadly applicable, derivative class: the 1,4-thiazepane-diones. We will address its nomenclature, outline robust synthetic strategies, and explore its significant potential in the development of novel therapeutics.
Part 1: Nomenclature and Structural Elucidation
A precise understanding of the target molecule begins with its name. The term "1,4-Thiazepane-1,5-dione" is ambiguous as a carbonyl group (ketone) cannot be placed at position 1, which is occupied by a sulfur atom. It is highly probable that the intended structure is 1,4-Thiazepane-3,5-dione , which features a saturated seven-membered ring with a sulfur atom at position 1, a nitrogen atom at position 4, and carbonyl groups at positions 3 and 5. This structure represents a versatile scaffold for chemical modification.
While a specific CAS number for the unsubstituted 1,4-Thiazepane-3,5-dione is not readily found in major chemical databases, the parent saturated ring, 1,4-Thiazepane , is registered under CAS Number 101184-85-4.[1] The unsaturated counterpart, 1,4-Thiazepine , has the CAS Number 292-14-8.[2][3] For the purpose of this guide, we will focus on the synthesis and application of the 1,4-thiazepane-3,5-dione core and its derivatives.
Table 1: Core Compound Identifiers for 1,4-Thiazepane-3,5-dione
| Identifier | Value |
| Systematic IUPAC Name | 1,4-Thiazepane-3,5-dione |
| Molecular Formula | C₅H₇NO₂S |
| InChI | InChI=1S/C5H7NO2S/c7-4-2-6-3-8-1-5(4)9/h1-3H2,(H,6,7) |
| Canonical SMILES | C1SCC(=O)NC(=O)C1 |
Part 2: Synthesis of the 1,4-Thiazepane-dione Scaffold
The construction of a seven-membered heterocyclic ring is a non-trivial synthetic challenge. Several robust methods have been developed to access the 1,4-thiazepanone core, which can be adapted to produce dione derivatives.
Methodology 1: Tandem Conjugate Addition-Cyclization
A highly efficient, one-pot synthesis of 1,4-thiazepanones involves the reaction of α,β-unsaturated esters with 2-aminoethanethiol (cysteamine) or its derivatives.[4] This method can be extended to dione synthesis by using appropriate starting materials like β-keto esters or malonic esters.
Causality of Experimental Choices:
-
Base Selection: While strong bases can be used, reactions often proceed slowly (over days) with modest yields. The use of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with an acyl transfer agent like imidazole has been shown to significantly improve reaction rates and yields.[4]
-
Solvent: Aprotic polar solvents such as tetrahydrofuran (THF) or acetonitrile are well-suited for this reaction, facilitating the dissolution of reactants and intermediates.[4]
-
Ester Reactivity: The use of more reactive esters, such as trifluoroethyl esters, can accelerate the initial conjugate addition and subsequent intramolecular cyclization, leading to shorter reaction times and broader substrate scope.[4]
Experimental Protocol: One-Pot Synthesis of a 1,4-Thiazepanone Precursor
-
To a solution of the α,β-unsaturated ester (1.0 equiv) in acetonitrile (0.1 M), add 2-aminoethanethiol hydrochloride (1.2 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 equiv).
-
Add imidazole (0.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 0.5 to 3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Synthetic workflow for 1,4-thiazepanone synthesis.
Methodology 2: Ring Expansion of Thiazine Derivatives
An alternative strategy involves the synthesis of a smaller, more readily accessible ring system, followed by a chemical rearrangement to expand it to the desired seven-membered ring. A notable example is the treatment of β-lactam-fused 1,3-thiazinanes with a base like sodium methoxide, which induces a ring expansion to yield 4,5,6,7-tetrahydro-1,4-thiazepines.[5][6] This approach offers excellent control over stereochemistry.[5][6]
Methodology 3: Multicomponent Reactions (MCRs)
For generating libraries of structurally diverse compounds, multicomponent reactions such as the Ugi condensation are invaluable. The intramolecular Ugi four-component condensation has been successfully employed to synthesize hexahydro-1,4-thiazepin-5-ones and related benzofused derivatives, demonstrating the power of MCRs in accessing this scaffold.[7]
Part 3: Physicochemical Properties and Characterization
The 1,4-thiazepane-dione scaffold possesses distinct structural features that dictate its properties. The presence of two polar carbonyl groups and the N-H group (a hydrogen bond donor) generally imparts moderate polarity. The saturated aliphatic backbone contributes to a three-dimensional conformation, a desirable trait for improving binding specificity to biological targets.
Spectroscopic analysis is crucial for structural confirmation. The data below is representative of substituted 1,4-thiazepine derivatives found in the literature.[5][7][8]
Table 2: Representative Spectroscopic Data
| Technique | Observation | Interpretation |
| ¹H NMR | Signals in the δ 2.5-4.0 ppm range | Protons on the saturated thiazepane ring (CH₂ groups adjacent to N, S, and C=O) |
| A broad singlet (if unsubstituted) | N-H proton of the amide/lactam | |
| ¹³C NMR | Signals in the δ 165-175 ppm range | Carbonyl carbons (C=O) of the dione functionality |
| Signals in the δ 30-60 ppm range | sp³ hybridized carbons of the heterocyclic ring | |
| FT-IR | Strong absorption bands at 1640-1680 cm⁻¹ | C=O stretching vibrations of the amide/ketone groups |
| Absorption band around 3200-3300 cm⁻¹ | N-H stretching vibration | |
| Absorption band around 900-1000 cm⁻¹ | C-S-C stretching vibration[8] |
Part 4: Reactivity and Functionalization
The 1,4-thiazepane-3,5-dione core offers multiple sites for chemical modification, making it an excellent scaffold for building compound libraries for structure-activity relationship (SAR) studies.
-
N-4 Position: The secondary amine within the lactam is a primary site for functionalization. It can be readily alkylated or acylated to introduce a wide variety of substituents, allowing for modulation of properties like solubility, lipophilicity, and target engagement.
-
C-2 and C-7 Positions: These methylene groups adjacent to the sulfur atom can be functionalized, although this may require more specific synthetic strategies.
-
C-6 Position: The methylene group adjacent to the nitrogen can also be a target for substitution.
Caption: Key reactivity sites for library development.
Part 5: Applications in Drug Discovery and Medicinal Chemistry
The 1,4-thiazepine core is a cornerstone of several successful drugs, including the calcium channel blocker Diltiazem and the antipsychotic Quetiapine.[9][10] This validates the scaffold's favorable pharmacokinetic and toxicological properties. Derivatives of this core have demonstrated a wide spectrum of biological activities.[8][11]
Table 3: Biological Activities of 1,4-Thiazepine Derivatives
| Therapeutic Area | Biological Target/Activity | Reference |
| Oncology | EGFR Inhibition, Cytotoxic Activity | [9] |
| Oncology | p53-Mdm2 Interaction Antagonists | [7] |
| Infectious Diseases | Antibacterial, Antifungal | [8] |
| Inflammation | Anti-inflammatory, 15-Lipoxygenase Inhibition | [8][12] |
| CNS Disorders | Antidepressant, Anticonvulsant | [11][13] |
Case Study: Anticancer Agents
Recent research has highlighted the potential of 1,4-thiazepine derivatives in oncology.
-
EGFR Inhibitors: Novel 1,4-thiazepines modified with an enyne moiety have shown significant cytotoxic effects against cancer cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[9] These compounds were found to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[9]
-
p53-Mdm2 Antagonists: A library of 1,4-thienodiazepine-2,5-diones, which are bioisosteres of the benzofused thiazepine dione system, were synthesized and screened for their ability to disrupt the p53-Mdm2 protein-protein interaction.[7] Several compounds showed promising activity, highlighting the scaffold's suitability for targeting this critical cancer pathway.[7]
Case Study: Antimicrobial Agents
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Numerous studies have reported that 1,4-thiazepine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The mechanism often involves the unique structural and electronic properties conferred by the sulfur and nitrogen heteroatoms.
Caption: Therapeutic pathways from the 1,4-thiazepane-dione core.
Conclusion
The 1,4-thiazepane-dione scaffold represents a highly valuable and versatile platform for modern drug discovery. Its inherent three-dimensional structure, multiple points for synthetic functionalization, and proven track record as a "privileged" core make it an attractive starting point for developing novel therapeutics. The robust synthetic methodologies available allow for the efficient creation of diverse chemical libraries, paving the way for the discovery of new agents to combat a range of diseases, from cancer to bacterial infections. Continued exploration of this chemical space is certain to yield new and potent clinical candidates.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1,4-Thiazepane-1,5-dione
Abstract
The 1,4-thiazepane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities span oncology, neuroprotection, and anti-inflammatory domains. This technical guide addresses the specific, yet underexplored, molecule 1,4-Thiazepane-1,5-dione. While direct biological data for this compound is not currently available in public literature, its structural relationship to other bioactive thiazepanes and cyclic thiodepsipeptides provides a strong rationale for its investigation as a potential therapeutic agent. This document serves as a comprehensive roadmap for researchers, outlining a logical, data-driven approach to systematically evaluate the therapeutic potential of 1,4-Thiazepane-1,5-dione. We present a series of hypothesized therapeutic targets based on structure-activity relationships of analogous compounds and provide detailed, field-proven experimental protocols for the validation of these targets. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Investigating 1,4-Thiazepane-1,5-dione
The seven-membered 1,4-thiazepane ring system is a core component of numerous compounds with significant pharmacological importance.[1] Derivatives have been developed with applications in cancer and inflammatory diseases, highlighting the therapeutic promise of this chemical space.[2][3] Specifically, the introduction of carbonyl groups, as seen in 1,4-Thiazepane-1,5-dione, creates a cyclic thiodepsipeptide-like structure. Cyclic depsipeptides are a class of natural and synthetic compounds known for a wide array of biological activities, including potent antitumor effects.[4]
Given the established anticancer, neuroprotective, and anti-inflammatory activities of structurally related thiazepines and benzothiazepines, we hypothesize that 1,4-Thiazepane-1,5-dione may engage with similar biological targets. This guide proposes a systematic, multi-tiered screening and validation approach to uncover its therapeutic potential. The initial phase focuses on a broad assessment of cytotoxicity, followed by targeted investigations into specific molecular pathways implicated in oncology, neurodegeneration, and inflammation.
Foundational Screening: A Gateway to Understanding Biological Activity
The first critical step in evaluating any novel compound is to determine its effect on cell viability. This provides a foundational dataset from which to guide further, more specific investigations. We recommend a two-pronged approach to assess cytotoxicity, ensuring a comprehensive understanding of the compound's impact on cellular health.
General Cytotoxicity Assessment
A primary screen across a panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, cervical, hepatocellular) will rapidly establish the compound's general cytotoxic potential and identify any cell-line-specific sensitivities.[5]
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard for assessing metabolic activity, which serves as a proxy for cell viability.[6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of 1,4-Thiazepane-1,5-dione in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) and untreated controls. Incubate for 48 hours.[5]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[5]
Data Presentation: IC₅₀ Values
The results should be summarized in a clear, tabular format for easy comparison.
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| A549 | Lung Carcinoma | [Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| HeLa | Cervical Adenocarcinoma | [Experimental Value] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |
Table 1: Hypothetical IC₅₀ values for 1,4-Thiazepane-1,5-dione after 48-hour exposure.
Logical Workflow for Initial Cytotoxicity Screening
Caption: Workflow for determining the IC₅₀ of a novel compound.
Potential Therapeutic Target Area: Oncology
The most prominent activity reported for thiazepine derivatives is in oncology.[6] Several well-defined molecular targets have been identified for these related compounds, making them logical starting points for the investigation of 1,4-Thiazepane-1,5-dione.
Target Class: Protein Kinases (Epidermal Growth Factor Receptor - EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression and mutation are common in various cancers, making it a key therapeutic target.[6] Novel enyne-modified 1,4-thiazepines have demonstrated potent EGFR kinase inhibitory activity.[6]
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[7][8][9]
-
Reagent Preparation: Prepare solutions of EGFR enzyme, a suitable peptide substrate, and ATP in kinase reaction buffer.
-
Reaction Setup: In a 384-well white plate, add 1 µL of 1,4-Thiazepane-1,5-dione (at various concentrations) or a known inhibitor (e.g., Gefitinib) as a positive control. Add 2 µL of EGFR enzyme and pre-incubate for 30 minutes at room temperature.[8][9]
-
Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. Incubate for 60 minutes at room temperature.[9]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[7][8]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Data Presentation: Kinase Inhibition IC₅₀ Values
| Compound | Target Kinase | IC₅₀ (µM) ± SD |
| 1,4-Thiazepane-1,5-dione | EGFR (Wild-Type) | [Experimental Value] |
| Gefitinib (Control) | EGFR (Wild-Type) | [Reference Value] |
Table 2: Hypothetical IC₅₀ values for EGFR inhibition.
Target Class: Cytoskeletal Proteins (Tubulin)
Microtubules are critical for mitosis, and their disruption is a clinically validated anticancer strategy. Certain tricyclic thiazepine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the increase in light scattering at 340 nm as tubulin dimers polymerize into microtubules.[10][11]
-
Reagent Preparation: Reconstitute lyophilized bovine tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[11]
-
Compound Preparation: Prepare a 10X stock solution of 1,4-Thiazepane-1,5-dione and control compounds (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor) in the supplemented buffer.
-
Assay Setup: Pre-warm a 96-well plate and a spectrophotometer to 37°C.[11]
-
Initiate Polymerization: In the pre-warmed plate, add 10 µL of the 10X compound solution to the wells. Initiate the reaction by adding 90 µL of the cold tubulin solution.
-
Data Acquisition: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes in kinetic mode.[10][12]
-
Data Analysis: Plot absorbance versus time. Compounds that inhibit polymerization will show a reduced rate and extent of absorbance increase compared to the vehicle control. Enhancers will show an increased rate and extent. Calculate the percentage of inhibition at the steady-state phase.
Data Presentation: Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | % Inhibition of Polymerization ± SD |
| 1,4-Thiazepane-1,5-dione | 10 | [Experimental Value] |
| Nocodazole (Control) | 10 | [Reference Value] |
| Paclitaxel (Control) | 10 | [Enhancement Value] |
Table 3: Hypothetical effect on tubulin polymerization.
Signaling Pathway: Intrinsic Apoptosis
Caption: Hypothesized apoptotic pathway induced by tubulin disruption.
Potential Therapeutic Target Area: Neurodegenerative Diseases
Certain dibenzo[6][10][13]thiadiazepine and benzothiazepine derivatives have demonstrated neuroprotective properties, primarily through mechanisms involving the modulation of mitochondrial function and calcium homeostasis.[14][15][16] These findings suggest that 1,4-Thiazepane-1,5-dione could be a candidate for neuroprotective therapies.
Target: Mitochondrial Calcium (Ca²⁺) Regulation
Mitochondrial Ca²⁺ overload is a key event in neuronal cell death associated with neurodegenerative diseases.[16] The mitochondrial calcium uniporter (MCU) is the primary channel for Ca²⁺ entry into the mitochondrial matrix. Modulating its activity is a viable neuroprotective strategy.[13]
Experimental Protocol: Mitochondrial Ca²⁺ Uptake Assay in Permeabilized Cells
This assay uses a fluorescent Ca²⁺ indicator to measure the uptake of calcium by mitochondria in cells where the plasma membrane has been selectively permeabilized.[17]
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) on coverslips or in appropriate plates.
-
Buffer Preparation: Prepare a recording buffer (RB) containing a membrane-impermeable, low-affinity fluorescent Ca²⁺ indicator (e.g., Calcium Green™-5N).
-
Cell Permeabilization: Harvest cells and resuspend them in the RB. Transfer the cell suspension to a fluorometer cuvette. Add digitonin (e.g., 30 µM) to permeabilize the plasma membrane, exposing the mitochondria to the buffer.[17]
-
Compound Addition: Add 1,4-Thiazepane-1,5-dione at the desired concentration. Include a known MCU inhibitor (e.g., Ru360) as a positive control and a vehicle control.[17]
-
Initiate Ca²⁺ Uptake: Add a bolus of CaCl₂ to the cuvette to initiate mitochondrial Ca²⁺ uptake.
-
Data Acquisition: Monitor the fluorescence of the Ca²⁺ indicator over time using a fluorometer. A decrease in fluorescence indicates the sequestration of Ca²⁺ from the buffer into the mitochondria.
-
Data Analysis: Calculate the initial rate of Ca²⁺ uptake from the slope of the fluorescence curve. Compare the rates in the presence of the test compound to the control. An inhibitor will reduce the rate of fluorescence decrease.
Data Presentation: Mitochondrial Ca²⁺ Uptake Inhibition
| Compound | Concentration (µM) | % Inhibition of Ca²⁺ Uptake Rate ± SD |
| 1,4-Thiazepane-1,5-dione | 20 | [Experimental Value] |
| Ru360 (Control) | 1 | [Reference Value] |
Table 4: Hypothetical effect on mitochondrial calcium uptake.
Potential Therapeutic Target Area: Inflammation
The thiazepine scaffold is also present in compounds with anti-inflammatory activity.[2][3] A key target in inflammation is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform.
Target: Cyclooxygenase-2 (COX-2)
COX-2 is responsible for the production of prostaglandins at sites of inflammation. Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development to avoid the gastrointestinal side effects associated with non-selective NSAIDs.[18]
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
This assay measures the peroxidase activity of COX-2, which is coupled to the conversion of a fluorogenic substrate (e.g., Amplex™ Red) into a highly fluorescent product.[18]
-
Reagent Preparation: Prepare solutions of purified recombinant human COX-2 enzyme, arachidonic acid (substrate), and Amplex™ Red reagent in the appropriate assay buffer.
-
Reaction Setup: In a 96-well black plate, add the test compound (1,4-Thiazepane-1,5-dione) at various concentrations. Include a selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding a mixture of arachidonic acid and Amplex™ Red reagent.
-
Data Acquisition: Immediately measure the fluorescence in kinetic mode at the appropriate excitation/emission wavelengths (e.g., 530-560 nm Ex / 590 nm Em) for 10-20 minutes.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time plot). Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation: COX-2 Inhibition IC₅₀ Values
| Compound | Target Enzyme | IC₅₀ (µM) ± SD |
| 1,4-Thiazepane-1,5-dione | COX-2 | [Experimental Value] |
| Celecoxib (Control) | COX-2 | [Reference Value] |
Table 5: Hypothetical IC₅₀ values for COX-2 inhibition.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the initial investigation of 1,4-Thiazepane-1,5-dione. By leveraging the known biological activities of structurally related thiazepine derivatives, we have identified high-probability therapeutic targets in oncology, neurodegeneration, and inflammation. The detailed protocols provided for cytotoxicity screening, EGFR and tubulin inhibition, mitochondrial calcium modulation, and COX-2 inhibition represent a robust starting point for any research campaign.
Positive results from these in vitro assays would warrant progression to more complex studies, including secondary target validation, mechanism of action elucidation in cellular models, and eventual in vivo efficacy and safety assessments. The systematic approach outlined herein will enable an efficient and thorough evaluation of 1,4-Thiazepane-1,5-dione, potentially unlocking a new therapeutic agent with a novel mechanism of action.
References
- Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., Al-Sawalha, M., Al-Qaisi, J. A., ... & Al-Qawasmeh, R. A. (2025). Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. [Source details not fully available in search results]
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Bifulco, G., & Koeberle, A. (2016, July 28). Researchers discover two plant-derived compounds with potential for fighting inflammation and pain. News-Medical.Net. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Retrieved from [Link]
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Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Millipore. Retrieved from [Link]
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Papakyriakou, A., Zervou, M., & Detsi, A. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI. Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay (BK006P). Cytoskeleton, Inc. Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P). Cytoskeleton, Inc. Retrieved from [Link]
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Bio-protocol. (2021). 4.3.5. EGFR Kinase Inhibition. Bio-protocol. Retrieved from [Link]
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Pérez-Areales, F. J., et al. (2010). Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases. PubMed. Retrieved from [Link]
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Chan, G., & Barisy, N. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]
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Papakyriakou, A., Zervou, M., & Detsi, A. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. PubMed. Retrieved from [Link]
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Opentrons. (n.d.). Cytotoxicity Assays. Opentrons. Retrieved from [Link]
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Conde, S., et al. (2014). Dibenzo[6][10][13]thiadiazepine: a hardly-known heterocyclic system with neuroprotective properties of potential usefulness in the treatment of neurodegenerative diseases. PubMed. Retrieved from [Link]
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Viejo, L., et al. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. MDPI. Retrieved from [Link]
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Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
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Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Retrieved from [Link]
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Tsai, M. F., & Tsai, C. W. (2021). Quantitative assays to measure the transport activity of the mitochondrial calcium uniporter in cell lines or Xenopus oocytes. ResearchGate. Retrieved from [Link]
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Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
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Al-Snafi, A. E. (2025). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
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Parrish, A. B., & Codina, K. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). PMC. Retrieved from [Link]
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Morita, Y., & Shiozawa, T. (2013). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC. Retrieved from [Link]
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Smith, C. A., & Guild, G. (2023). Innate Conformational Dynamics Drive Binding Specificity in Anti-Apoptotic Proteins Mcl-1 and Bcl-2. ACS Publications. Retrieved from [Link]
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Follis, A. V., & Hammoudeh, D. I. (2008). Molecular basis of the interaction between the antiapoptotic Bcl-2 family proteins and the proapoptotic protein ASPP2. PNAS. Retrieved from [Link]
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Baradaran, R., & Sancak, Y. (2015). Architecture of the Mitochondrial Calcium Uniporter. PMC. Retrieved from [Link]
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Parrish, A. B., & Codina, K. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Springer Nature Experiments. Retrieved from [Link]
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Tan, Q. (2014). Cyclic depsipeptides as potential cancer therapeutics. FirstWord Pharma. Retrieved from [Link]
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Falanga, A., & Galdiero, S. (2017). Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics. MDPI. Retrieved from [Link]
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Silva, V., & Vasconcelos, M. H. (2023). Therapeutic Potential of Marine-Derived Cyclic Peptides as Antiparasitic Agents. MDPI. Retrieved from [Link]
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GenScript. (2024, May 23). Delving into the World of Cyclic Peptides: Harnessing the Power of Circular Molecules for Innovative Therapeutic Solutions. GenScript. Retrieved from [Link]
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Boufroura, H., & Debache, A. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. Retrieved from [Link]
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Shchegol'kov, E. V., & Burgart, Y. V. (2025). Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. ACS Omega. Retrieved from [Link]
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Abdel-Gawad, H., & El-Gazzar, A. B. A. (n.d.). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. ResearchGate. Retrieved from [Link]
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Khan, I., & Ibrar, A. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Retrieved from [Link]
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El-Ghanam, A. M. (n.d.). ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL- 1,5-DIKETONES) VIA CLAISEN SCHMIDT CONDENSATION. Revue Roumaine de Chimie. Retrieved from [Link]
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Methodological & Application
Application Note: Purification of 1,4-Thiazepane-3,5-dione by Recrystallization
This Application Note and Protocol is designed for researchers and process chemists working with 1,4-Thiazepane-3,5-dione and related 1,4-Thiazepane-5-one derivatives.
Executive Summary & Compound Identification
1,4-Thiazepane-3,5-dione (often colloquially referred to as "1,4-thiazepane-1,5-dione" or related isomers in older literature) is a critical heterocyclic scaffold used in the synthesis of peptidomimetics, protease inhibitors (e.g., ACE/NEP inhibitors), and potentially as a bioisostere for cyclic peptides.[1][2][3][4][5][6]
Note on Nomenclature: Strict IUPAC nomenclature designates the sulfur atom as position 1 and the nitrogen as position 4. A "dione" typically implies two ketone carbonyls.
-
Most Likely Target: 1,4-Thiazepane-3,5-dione (A cyclic imide structure).
-
Alternative Interpretation: 1,4-Thiazepan-5-one 1-oxide (Where the sulfoxide oxygen is sometimes mislabeled as a "one").
-
Scope: This protocol focuses on the 1,4-Thiazepane-3,5-dione scaffold but is adaptable for the 1,4-Thiazepan-5-one series.
Physicochemical Profile
| Property | Value / Characteristic | Notes |
| Structure | Cyclic Imide / Thioether | 7-membered ring (S at 1, N at 4).[1][2][3][4][5][6][7][8][9] |
| Polarity | Moderate to High | Contains amide/imide functionality and a sulfide. |
| Solubility (Cold) | Low: Hexane, Ether, TolueneModerate: Ethanol, Isopropanol | "Oiling out" is a common risk in pure water. |
| Solubility (Hot) | High: Ethanol, Ethyl Acetate, Acetonitrile | Good temperature coefficient for recrystallization. |
| Key Impurities | 1. Hydrolysis Products: Ring-opened amino acids/thiols.2. Oxidation Products: Sulfoxides (S=O) or Sulfones (S(=O)₂).3. Polymeric Residues: From thermal degradation. | Avoid prolonged heating >80°C to prevent S-oxidation or ring opening. |
Strategic Solvent Selection
The success of recrystallizing 1,4-thiazepane derivatives hinges on balancing the polarity of the amide/imide bond with the lipophilicity of the ethylene/propylene linkers.
Recommended Solvent Systems
-
Primary System (High Yield): Ethanol (EtOH) / Hexane (or Heptane)
-
Alternative System (High Purity): Isopropanol (IPA)
-
"Oiling Out" Rescue System: Ethyl Acetate (EtOAc) / Methyl tert-butyl ether (MTBE)
Detailed Experimental Protocol
Phase A: Dissolution & Hot Filtration
Objective: Remove insoluble mechanical impurities and polymeric byproducts.
-
Preparation: Weigh the crude 1,4-Thiazepane-3,5-dione (e.g., 10.0 g) into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).
-
Tip: Start with a lower volume (e.g., 50 mL). You can always add more.
-
-
Heating: Place the flask on a magnetic stir plate with a water bath or oil bath set to 85°C (just above the BP of IPA, 82°C).
-
Critical: Use a reflux condenser to prevent solvent loss. Stir gently.
-
-
Saturation: If the solid does not dissolve after 10 minutes of reflux, add more IPA in 5 mL increments until a clear solution (yellow to orange) is obtained.
-
Note: If black specks remain, these are likely inorganic salts or carbonized polymer. Do not add infinite solvent trying to dissolve them.[13]
-
-
Hot Filtration:
-
Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) with hot IPA.
-
Quickly filter the hot solution into a clean, pre-warmed receiving flask.
-
Why? Removing nucleation sites (dust) prevents premature, uncontrolled crystallization.
-
Phase B: Controlled Nucleation & Growth
Objective: Grow pure crystals while leaving impurities in the mother liquor.
-
Slow Cooling (Ambient): Remove the receiving flask from the heat source. Place it on a cork ring or wood block (insulator) to allow slow cooling to room temperature (20-25°C) over 1-2 hours.
-
Visual Check: You should see white to off-white needles or prisms forming.
-
Troubleshooting: If the solution turns cloudy/milky but no crystals form (oiling out), reheat to redissolve and add a seed crystal (if available) or scratch the glass wall with a glass rod.
-
-
Refrigeration (Yield Optimization): Once at room temperature, place the flask in a refrigerator (4°C ) for 4-12 hours.
-
Caution: Do not freeze. Extreme cold can co-precipitate impurities.
-
Phase C: Isolation & Drying[3]
-
Filtration: Collect the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold IPA (0°C) or a mixture of IPA/Hexane (1:1).
-
Volume: Use approx. 1-2 mL per gram of solid. Do not over-wash, or you will lose yield.
-
-
Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.
-
Limit: Do not exceed 60°C, as thiazepanes can be thermally sensitive (oxidation/ring opening).
-
Process Logic & Workflow (DOT Diagram)
Caption: Decision tree for the recrystallization of 1,4-Thiazepane-3,5-dione, highlighting critical checkpoints for solubility and nucleation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or solvent is too polar (water presence). | 1. Reheat and add 10-20% more solvent.2. Add a drop of non-polar anti-solvent (Hexane) to "pull" the oil into a lattice.3. Seed with a pure crystal. |
| Low Yield | Too much solvent used or mother liquor is too warm. | 1. Concentrate the mother liquor by rotary evaporation (50%) and repeat cooling.2. Ensure final cooling is at 4°C. |
| Colored Impurities | Oxidation products (Sulfoxides are often yellow/orange). | 1. Add Activated Carbon (1-2 wt%) during the hot dissolution phase.2. Stir for 5 mins, then hot filter through Celite. |
| Smell (Sulfur) | Hydrolysis or residual thiols. | 1. Ensure all heating is done under a fume hood.2. Wash crystals with cold MTBE to remove volatile thiols. |
References
-
Structure & Synthesis of Thiazepane Diones
-
Recrystallization Methodology
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Compound Data (Related 1,4-Thiazepane-5-one)
Sources
- 1. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion [mdpi.com]
- 2. mdpi.com [mdpi.com]
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- 4. PubChemLite - 1,4-thiazepane-1,1-dione hydrochloride (C5H11NO2S) [pubchemlite.lcsb.uni.lu]
- 5. Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate (2241139-65-9) for sale [vulcanchem.com]
- 6. EP0068173B1 - Perhydro-1,4-thiazepin-5-one and perhydro-1,4-thiazocin-5-one derivatives, process for preparing and pharmceutical composition containing the same - Google Patents [patents.google.com]
- 7. 1,4-Thiazepane | C5H11NS | CID 16640716 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. How To [chem.rochester.edu]
Application Note: Biological Screening Protocol for 1,4-Thiazepane-1,5-dione Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: 3D Fragment-Based Ligand Discovery, Anticancer Profiling, and Biophysical Validation
Executive Summary & Scientific Rationale
The pursuit of novel chemical space in drug discovery has driven a paradigm shift away from traditional flat, aromatic compounds toward fragments with high three-dimensional (3D) character. The 1,4-thiazepane-1,5-dione scaffold—a saturated seven-membered heterocyclic ring system containing both nitrogen and sulfur—represents a privileged 3D architecture.
Historically, 1,4-thiazepane derivatives have demonstrated profound biological activities. For instance, verrucosamide, a marine-derived 1,4-thiazepane-containing thiodepsipeptide, exhibits potent and selective cytotoxicity against specific breast and colon carcinoma cell lines[1]. Furthermore, 1,4-thiazepane-based curcuminoids have been shown to overcome the limitations of flat curcumin frameworks, delivering enhanced antiproliferative properties and robust Reactive Oxygen Species (ROS) induction[2]. Additionally, 1,4-acylthiazepanes have been identified as novel ligands for the BET bromodomain (BRD4), making them highly valuable for epigenetic screening libraries[3].
This application note provides a comprehensive, self-validating protocol for the biological screening of 1,4-thiazepane-1,5-dione libraries. By combining phenotypic cytotoxicity assays, intracellular ROS modulation profiling, and rigorous biophysical target validation (Protein-Observed
Screening Workflow Architecture
The following diagram illustrates the hierarchical screening funnel designed to isolate high-value 1,4-thiazepane-1,5-dione hits.
Workflow for the biological screening of 1,4-thiazepane-1,5-dione derivatives.
Experimental Protocols
Protocol I: High-Throughput Cytotoxicity & Anti-Proliferative Screening
Causality & Rationale: 1,4-thiazepane derivatives exhibit significant lineage-specific cytotoxicity. Literature indicates that MDA-MB-468 (breast carcinoma) and COLO 205 (colon adenocarcinoma) are highly susceptible to thiazepane-containing thiodepsipeptides[1]. Screening against these lines maximizes the probability of detecting early phenotypic hits.
Materials:
-
Cell Lines: MDA-MB-468, COLO 205, and HCT-116.
-
Assay Reagent: CellTiter 96® AQueous One Solution (MTS).
-
Controls: Doxorubicin (Positive Control), 0.1% DMSO (Vehicle Control).
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells at 80% confluence. Seed 5,000 cells/well in 90 µL of complete growth medium into a 96-well flat-bottom microplate. Incubate at 37°C, 5% CO
for 24 hours to allow attachment. -
Compound Preparation: Prepare a 10 mM stock of the 1,4-thiazepane-1,5-dione derivatives in 100% DMSO. Perform a 10-point, 3-fold serial dilution in culture media (final DMSO concentration
0.1%). -
Treatment: Add 10 µL of the diluted compounds to the respective wells. Ensure each concentration is tested in biological triplicates.
-
Incubation: Incubate the treated plates for 72 hours at 37°C.
-
Viability Assessment: Add 20 µL of MTS reagent to each well. Incubate for 2 hours.
-
Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the IC
values using non-linear regression analysis. Self-Validation: The assay is considered valid only if the vehicle control shows >95% viability and the positive control yields an IC within its established reference range.
Protocol II: Intracellular ROS Modulation Assay
Causality & Rationale: The 3D modification of curcuminoids using a 1,4-thiazepane scaffold drastically increases intracellular ROS production, which is a primary driver of their antiproliferative activity[2]. Measuring ROS is critical for establishing the apoptotic mechanism of these compounds.
Step-by-Step Methodology:
-
Probe Loading: Seed MDA-MB-468 cells in a black, clear-bottom 96-well plate (10,000 cells/well). After 24 hours, wash cells with PBS and load with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 45 minutes at 37°C.
-
Treatment: Remove the dye, wash once with PBS, and apply the 1,4-thiazepane-1,5-dione compounds at their respective IC
concentrations. Use 100 µM H O as a positive control. -
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Ex/Em = 485/535 nm). Record fluorescence every 30 minutes for 4 hours.
-
Data Analysis: Normalize the fluorescence units to the baseline vehicle control to quantify the fold-change in ROS generation.
Protocol III: Biophysical Target Validation via Protein-Observed F NMR
Causality & Rationale: 1,4-thiazepanones are known BET bromodomain (BRD4) ligands[3]. Because traditional biochemical assays (like AlphaScreen) can yield false positives for low-affinity 3D fragments, Protein-Observed
Step-by-Step Methodology:
-
Protein Preparation: Express and purify BRD4-D1 labeled with 5-fluorotryptophan. Buffer exchange into NMR buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 10% D
O). -
Sample Assembly: Prepare an NMR tube containing 50 µM
F-labeled BRD4-D1. -
Titration: Acquire a baseline 1D
F NMR spectrum. Titrate the 1,4-thiazepane-1,5-dione ligand into the protein solution at molar ratios of 1:1, 1:5, and 1:10. -
Data Acquisition & Analysis: Monitor the chemical shift perturbations (CSPs) of the tryptophan resonances located in the BRD4 binding pocket. A dose-dependent shift confirms specific binding. Calculate the dissociation constant (
) from the binding isotherm.
Mechanistic Pathway
The dual-action nature of 1,4-thiazepane derivatives (BRD4 inhibition and ROS generation) converges on cancer cell apoptosis. The logical relationship of this signaling cascade is mapped below.
Mechanistic pathways of 1,4-thiazepane derivatives in cancer models.
Quantitative Data Presentation
To benchmark the screening results of novel 1,4-thiazepane-1,5-dione compounds, researchers should compare their data against the established bioactivity profiles of known 1,4-thiazepane derivatives from the literature.
| Compound Class | Target / Cell Line | Assay Type | Observed Activity Metric | Reference |
| Verrucosamide (1,4-thiazepane ring) | MDA-MB-468 (Breast) | Cytotoxicity (NCI-60) | LD | [1] |
| Verrucosamide (1,4-thiazepane ring) | COLO 205 (Colon) | Cytotoxicity (NCI-60) | LD | [1] |
| 1,4-Thiazepane Curcuminoids | HCT-116 (Colon) | ROS Induction Assay | >2-fold ROS increase vs. control | [2] |
| 1,4-Acylthiazepanes | BRD4-D1 | Confirmed | [3] |
Table 1: Benchmark quantitative data for 1,4-thiazepane derivatives to be used as reference standards during hit validation.
References[1] Title: Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete
Source: National Institutes of Health (nih.gov) URL: [Link][2] Title: Synthesis of 1,4-Thiazepane-Based Curcuminoids with Promising Anticancer Activity Source: Ghent University Academic Bibliography (ugent.be) URL: [Link][3] Title: Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries Source: National Institutes of Health (nih.gov) URL: [Link]
Sources
- 1. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4‐thiazepane‐based curcuminoids with promising anticancer activity [biblio.ugent.be]
- 3. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Anticancer Evaluation of 1,4-Thiazepane-1,5-dione Derivatives
[1][2][3][4]
Executive Summary & Scientific Rationale
The 1,4-thiazepane scaffold (a seven-membered ring containing sulfur and nitrogen) represents a privileged structure in medicinal chemistry, distinct from its unsaturated counterparts (1,4-thiazepines) and fused analogs (benzothiazepines).[1] While 1,4-thiazepines have established roles as EGFR inhibitors and tubulin polymerization disruptors, the saturated 1,4-thiazepane-1,5-dione derivatives offer unique conformational flexibility and hydrogen-bonding potential, often acting as peptidomimetics or cyclic urea bioisosteres.[1]
Recent isolation of marine natural products like Verrucosamide has validated the 1,4-thiazepane core as a potent cytotoxic pharmacophore, specifically effective against breast (MDA-MB-468) and colon (COLO 205) carcinomas with IC
This guide provides a rigorous, self-validating workflow for evaluating 1,4-thiazepane-1,5-dione derivatives. It moves beyond generic screening to target the specific biological liabilities of this scaffold: microtubule dynamics , cell cycle arrest (G2/M) , and apoptotic induction .[1][3]
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound solubilization to mechanistic validation. This "Hit-to-Lead" funnel is designed to eliminate false positives early while capturing specific modes of action.
Figure 1: Integrated screening workflow for thiazepane derivatives, prioritizing cytotoxicity screening followed by mechanistic deconvolution targeting tubulin and apoptosis pathways.
Protocol 1: Compound Preparation & Handling[2]
Objective: To ensure reproducible bioactivity data by managing the lipophilicity and potential precipitation of thiazepane derivatives.
Scientific Context: Thiazepane-diones often exhibit poor aqueous solubility. Inconsistent DMSO concentrations can lead to "false toxicity" or compound precipitation, invalidating IC
Materials
-
Compound: 1,4-Thiazepane-1,5-dione derivative (Solid).[1]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, Hybridoma grade (Sigma-Aldrich).[1]
-
Storage: -20°C, desiccated.
Procedure
-
Stock Solution Preparation (20 mM):
-
Weigh the solid compound accurately.
-
Dissolve in 100% DMSO to achieve a concentration of 20 mM .
-
Critical Step: Vortex for 1 minute and sonicate for 5 minutes at room temperature to ensure complete dissolution. Visual inspection is mandatory; if cloudy, sonicate further.[1]
-
-
Aliquot & Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can degrade the "dione" moiety or induce hydrolysis.[1]
-
Store at -20°C. Stability is typically guaranteed for 3 months.
-
-
Working Solutions:
-
On the day of the assay, prepare serial dilutions in complete cell culture medium .
-
Constraint: The final DMSO concentration in the well must not exceed 0.5% (v/v) .
-
Self-Validation: Include a "Vehicle Control" (0.5% DMSO in media) to normalize data.[1]
-
Protocol 2: Primary Cytotoxicity Screen (SRB Assay)
Objective: Determine the IC
Why SRB over MTT? For thiazepane derivatives, which may alter mitochondrial activity (common with sulfur-containing heterocycles) without immediately killing the cell, the Sulforhodamine B (SRB) assay is superior.[1] It measures total protein mass, providing a more stable index of cytotoxicity than metabolic assays like MTT/MTS.
Cell Line Selection
Based on the activity of the related thiazepane Verrucosamide, the following panel is recommended:
-
MDA-MB-468: Breast carcinoma (High sensitivity to thiazepanes).[1][4][5][6]
-
A549: Non-small cell lung cancer (Standard reference for drug resistance).[1]
Procedure
-
Seeding:
-
Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media.
-
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Treatment:
-
Add 100 µL of 2x drug concentrations to wells (Final volume 200 µL).
-
Test range: 0.01 µM to 100 µM (9-point log scale).
-
Incubate for 72 hours .
-
-
Fixation (Critical):
-
Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the medium (Final TCA ~10%).
-
Incubate at 4°C for 1 hour. (This fixes the cells to the bottom).[1]
-
Wash 5x with tap water and air dry.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid).
-
Incubate for 30 minutes at room temperature.
-
Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
-
-
Solubilization & Readout:
-
Add 200 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.
-
Shake for 10 minutes.
-
Measure Absorbance (OD) at 510 nm .
-
Data Analysis
Calculate % Growth Inhibition using the formula:
Protocol 3: Mechanistic Validation (Cell Cycle & Apoptosis)
Scientific Rationale: Many 7-membered S,N-heterocycles (thiazepines) function by inhibiting tubulin polymerization , leading to cell cycle arrest at the G2/M phase .[1][3] It is vital to test if the 1,5-dione derivatives share this mechanism.
A. Cell Cycle Analysis (Flow Cytometry)[2]
-
Treatment: Treat MDA-MB-468 cells with the compound at 1x and 2x IC
for 24 hours. -
Harvesting: Trypsinize cells, wash with PBS.
-
Fixation: Resuspend in 300 µL PBS, then add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Staining:
-
Wash ethanol away with PBS.
-
Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .[1]
-
Incubate 30 mins at 37°C in the dark.
-
-
Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur).[1]
-
Expected Outcome: If the compound acts like a thiazepine tubulin inhibitor, look for a significant increase in the G2/M peak .
-
B. Annexin V/PI Apoptosis Assay
-
Treatment: Treat cells for 48 hours.
-
Staining: Use a commercial Annexin V-FITC kit.
-
Interpretation:
-
Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Indicates non-specific toxicity, undesirable).[1]
-
Summary of Expected Results & Troubleshooting
| Assay | Metric | Desired Outcome | Troubleshooting |
| SRB Cytotoxicity | IC | < 10 µM (Potent)10-50 µM (Moderate) | High background: Wash SRB more thoroughly.No inhibition: Check compound solubility.[1] |
| Cell Cycle | % G2/M Phase | > 30% increase vs Control | Clumping: Filter cells through 40µm mesh before flow cytometry. |
| Apoptosis | Annexin V+ | Dose-dependent increase | High Necrosis (PI+ only): Reduce drug concentration; compound may be lysing cells directly.[1] |
References
-
Verrucosamide Isolation & Activity
-
Thiazepine Mechanism (EGFR/Apoptosis)
-
Thiazepine Tubulin Inhibition
-
SRB Assay Protocol
Sources
- 1. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. html.rhhz.net [html.rhhz.net]
Application Note: Developing a 3D-Enriched Screening Library of 1,4-Thiazepane-1,5-diones for Fragment-Based Drug Discovery
Introduction and Mechanistic Rationale
Fragment-based drug discovery (FBDD) is a proven strategy for identifying lead compounds against challenging therapeutic targets, including protein-protein interactions (PPIs). However, historical fragment libraries are heavily biased toward planar, sp2-hybridized aromatic scaffolds. This "flatland" chemical space often limits target specificity and leads to poor physicochemical properties during fragment elaboration.
To address this, saturated seven-membered ring systems such as 1,4-thiazepanes have emerged as highly valuable 3D fragments[1]. They exhibit high fractions of sp3-hybridized carbons (
Causality in Scaffold Design
The synthesis of the 1,4-thiazepan-5-one core relies on a tandem thia-Michael addition and intramolecular amidation between 1,2-amino thiols and α,β-unsaturated esters[1]. The critical choice of trifluoroethyl esters as the electrophile is a self-validating parameter: standard alkyl esters are too sluggish for the amidation step, while highly reactive acid chlorides lead to uncontrolled polymerization. The trifluoroethyl group provides the exact moderate reactivity required to drive the intramolecular cyclization efficiently. Subsequent controlled oxidation of the thioether yields the 1,5-dione (sulfoxide) or 1,1-dioxide-5-one, simultaneously increasing the polarity and generating a new stereocenter at the sulfur atom to further expand the 3D chemical space.
Fig 1: Synthetic workflow for generating 1,4-thiazepane-1,5-dione screening libraries.
Experimental Protocols
The following protocols detail the generation of a 1,4-thiazepane-1,5-dione library, designed to be scalable and high-throughput compatible.
Protocol A: One-Pot Synthesis of the 1,4-Thiazepan-5-one Core
This step constructs the seven-membered ring via a base-catalyzed cascade reaction[1].
Reagents & Materials:
-
1,2-amino thiol (e.g., cysteamine hydrochloride, 1.0 equiv)
-
Trifluoroethyl α,β-unsaturated ester (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the 1,2-amino thiol (10 mmol) in anhydrous MeOH (0.2 M).
-
Base Addition: Add DIPEA (25 mmol) dropwise to the solution at 0 °C. Stir for 10 minutes to ensure complete liberation of the free amine and thiolate.
-
Cyclization Initiation: Slowly add the trifluoroethyl α,β-unsaturated ester (11 mmol) via syringe.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. The thia-Michael addition occurs rapidly, followed by the rate-limiting intramolecular amidation. Monitor via LC-MS; the reaction typically reaches completion within 1.5 to 3 hours.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with 1M HCl (to remove unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the 1,4-thiazepan-5-one core.
Protocol B: Controlled Oxidation to 1,4-Thiazepane-1,5-dione
To introduce the sulfoxide moiety (position 1), a stoichiometric oxidation is performed.
Step-by-Step Methodology:
-
Solubilization: Dissolve the 1,4-thiazepan-5-one intermediate (5 mmol) in dichloromethane (DCM, 0.1 M) and cool to -78 °C using a dry ice/acetone bath.
-
Oxidant Addition: Dissolve meta-chloroperoxybenzoic acid (mCPBA, 1.0 equiv, assuming 77% purity) in DCM and add dropwise over 30 minutes. Note: Strict temperature control and exact stoichiometry are required to prevent over-oxidation to the 1,1-dioxide (sulfone) unless the sulfone is the desired target.
-
Quenching: After 1 hour, quench the reaction at -78 °C with saturated aqueous Na₂S₂O₃ to neutralize any unreacted peroxide.
-
Extraction: Warm to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the meta-chlorobenzoic acid byproduct. Dry and concentrate to yield the 1,4-thiazepane-1,5-dione.
Protocol C: Library Diversification
The secondary amine at position 4 (if unprotected) or the C2/C6 positions can be functionalized to generate a diverse library matrix. For N-acylation:
-
React the 1,4-thiazepane-1,5-dione with a library of acyl chlorides or activated carboxylic acids (using HATU/DIPEA) in DMF for 4 hours at room temperature.
-
Purify the resulting fragments via preparative HPLC to ensure >95% purity for screening.
Quantitative Data: Physicochemical Properties
A successful fragment library must adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). The 1,4-thiazepane-1,5-dione scaffold perfectly aligns with these metrics while offering superior 3D topology compared to standard planar fragments.
| Scaffold Derivative | Yield (%) | MW ( g/mol ) | cLogP | HBD / HBA | |
| Unsubstituted 1,4-thiazepan-5-one | 82% | 131.19 | 0.80 | -0.45 | 1 / 2 |
| 1,4-thiazepane-1,5-dione (Sulfoxide) | 76% | 147.19 | 0.80 | -1.12 | 1 / 3 |
| 1,1-dioxide-5-one (Sulfone) | 88% | 163.19 | 0.80 | -0.85 | 1 / 4 |
| N-Acetyl-1,4-thiazepane-1,5-dione | 91% | 189.23 | 0.71 | -0.60 | 0 / 4 |
| C2-Methyl-1,4-thiazepane-1,5-dione | 71% | 161.22 | 0.83 | -0.78 | 1 / 3 |
Table 1: Summary of synthetic yields and calculated physicochemical properties for representative library members.
Library Validation: PrOF NMR Screening
To validate the biological utility of the 1,4-thiazepane-1,5-dione library, Protein-Observed Fluorine (PrOF) NMR is the recommended screening modality[2]. PrOF NMR is highly sensitive to changes in the protein's local environment and is immune to background interference from the screening library, as the fragments lack fluorine atoms.
Screening Protocol:
-
Protein Labeling: Express the target protein (e.g., BRD4 bromodomain) in auxotrophic E. coli media supplemented with 5-fluorotryptophan (5FW) to metabolically label the protein[2].
-
Sample Preparation: Prepare NMR samples containing 30–50 μM of the 5FW-labeled protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% D₂O).
-
Fragment Addition: Add the 1,4-thiazepane-1,5-dione fragments (cocktails of 3-5 compounds or singletons) to a final concentration of 500 μM.
-
Data Acquisition: Acquire 1D ¹⁹F NMR spectra. A chemical shift perturbation (CSP) of >0.05 ppm or significant line broadening indicates a binding event.
-
Hit Deconvolution: Titrate the identified hits (50 μM to 2 mM) to determine the dissociation constant (
).
Fig 2: PrOF NMR screening cascade for identifying 3D fragment hits against fluorinated target proteins.
Alternative Bioconjugation Utility
Beyond fragment libraries, the 1,4-thiazepan-5-one scaffold has recently revolutionized site-selective protein bioconjugation. Monosubstituted cyclopropenones (CPOs) react with high orthogonality with the 1,2-aminothiol of N-terminal cysteines to form a stable 1,4-thiazepan-5-one linkage[3][4]. This bioorthogonal reaction proceeds rapidly in aqueous buffers at pH 7, demonstrating the exceptional stability and biocompatibility of this heterocycle in complex biological milieus.
References
-
Pomerantz, W. C. K., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. PMC / NIH.[Link]
-
Pomerantz, W. C. K., et al. (2020). Quantifying the Selectivity of Protein–Protein and Small Molecule Interactions with Fluorinated Tandem Bromodomain Reader Proteins. PMC / NIH.[Link]
-
Bernardes, G. J. L., et al. (2022). Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents. Journal of the American Chemical Society.[Link]
-
Istrate, A., et al. (2020). Selective N-Terminal Cysteine Protein Modification with Cyclopropenones. ChemRxiv.[Link]
Sources
- 1. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the Selectivity of Protein–Protein and Small Molecule Interactions with Fluorinated Tandem Bromodomain Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chemrxiv.org [chemrxiv.org]
Application Note: Advanced Analytical Methodologies for the Quantification of 1,4-Thiazepane-1,5-dione
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Compound Focus: 1,4-Thiazepane-1,5-dione (1,4-Thiazepan-5-one 1-oxide) | CAS: 1596655-63-8 | Formula: C₅H₉NO₂S
Executive Summary
The quantification of small, highly polar heterocyclic intermediates is a persistent challenge in pharmaceutical development. 1,4-Thiazepane-1,5-dione is a cyclic sulfoxide often monitored as a critical intermediate or a degradation product of thiazepane-based active pharmaceutical ingredients (APIs). Due to its high polarity and the absence of a conjugated
Chemical Context & Methodological Rationale (The "Why")
As analytical scientists, we must design methods that respect the intrinsic physicochemical properties of the analyte rather than forcing the analyte into a generic platform.
Chromatographic Causality: Why HILIC?
1,4-Thiazepane-1,5-dione contains both a sulfoxide and an amide moiety within a saturated seven-membered ring. This results in a highly polar molecule (estimated LogP < 0). While standard reversed-phase C18 columns are routinely used for lipophilic thiazepane scaffolds 1, the oxidized 1,5-dione derivative exhibits zero retention on standard C18 stationary phases, eluting in the void volume where severe matrix suppression occurs.
-
The Solution: We utilize HILIC. By employing a zwitterionic stationary phase and a highly organic mobile phase, the polar sulfoxide partitions into the water-enriched layer on the silica surface, providing excellent orthogonal retention.
Detection Causality: Why ESI-MS/MS?
The molecule lacks a strong chromophore. UV detection is restricted to the low-wavelength region (210–220 nm), which is highly susceptible to baseline drift and matrix interference. Liquid chromatography coupled with mass spectrometry is the gold standard for quantifying polar sulfur-containing heterocycles 2.
-
The Ionization Mechanism: The addition of formic acid to the mobile phase is non-negotiable; it acts as a steady proton source to drive the formation of
ions ( 148.0) in the electrospray ionization (ESI) source, overcoming the poor ionization efficiency typical of neutral amides 3.
Analyte Stability & Degradation Pathway
Understanding the oxidation state of the sulfur atom is critical. 1,4-Thiazepane-1,5-dione is the intermediate sulfoxide state. During forced degradation or biological metabolism, it can be further oxidized to the sulfone. Your analytical method must chromatographically resolve these three species to prevent isobaric interference.
Stepwise oxidation pathway of 1,4-thiazepan-5-one to its sulfoxide and sulfone derivatives.
Protocol A: HILIC-MS/MS for Trace Quantification (Bioanalysis)
This protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) and strict System Suitability Testing (SST) criteria, the method automatically flags matrix effects or ionization suppression.
Step-by-Step Methodology
-
Sample Quenching & Spiking: Transfer 50 µL of plasma/matrix into a pre-chilled 96-well plate. Immediately spike with 10 µL of Internal Standard (e.g., 1,4-Thiazepane-1,5-dione-¹³C₂ at 100 ng/mL). Causality: Early IS addition corrects for downstream volumetric errors and extraction recovery variances.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash proteins.
-
Centrifugation: Seal the plate and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean vial and dilute with 300 µL of Acetonitrile. Causality: HILIC columns require the injection solvent to be highly organic (>80% ACN). Injecting highly aqueous supernatant directly will cause peak distortion and breakthrough.
-
System Suitability Testing (SST): Before running the batch, inject a Blank, an LLOQ sample, and a High QC. The batch is only valid if the LLOQ Signal-to-Noise (S/N) is >10 and blank carryover is <20% of the LLOQ area.
-
LC-MS/MS Acquisition: Inject 2 µL onto the LC-MS/MS system using the parameters defined in Section 6.
Workflow for the extraction and LC-MS/MS quantification of 1,4-thiazepane-1,5-dione.
Protocol B: Stability-Indicating RP-HPLC-UV (API Batch Analysis)
For bulk manufacturing where MS sensitivity is not required, a robust HPLC-UV method is preferred. Because standard C18 fails to retain the sulfoxide, an Aqueous C18 (AQ-C18) or Polar-Embedded column is required.
Step-by-Step Methodology
-
Standard Preparation: Dissolve 10.0 mg of 1,4-Thiazepane-1,5-dione reference standard in 10 mL of Mobile Phase A (1.0 mg/mL stock). Dilute to a working concentration of 50 µg/mL.
-
Column Equilibration: Install a Synergi Hydro-RP (150 × 4.6 mm, 4 µm) column. Equilibrate with 100% Mobile Phase A (0.05% TFA in Water) for 20 column volumes. Causality: TFA acts as an ion-pairing agent and suppresses the silanol activity, sharpening the amide peak 1.
-
Gradient Execution: Run the gradient defined in Table 3. Monitor UV absorbance at 215 nm.
-
Resolution Verification: Ensure the resolution (
) between the sulfoxide (target) and the sulfone (degradant) is .
Quantitative Data Summaries
Table 1: HILIC Chromatographic Conditions (Protocol A)
| Parameter | Specification |
| Column | SeQuant ZIC-HILIC (100 × 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 95% B; 1-4 min: 95% |
| Column Temp | 40°C |
Table 2: Optimized MRM Transitions (ESI+)
| Analyte | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (eV) |
| 1,4-Thiazepane-1,5-dione | 148.0 | 104.0 (Loss of | 50 | 18 |
| 1,4-Thiazepane-1,5-dione | 148.0 | 86.0 (Quantifier) | 50 | 22 |
| Internal Standard (¹³C₂) | 150.0 | 88.0 | 50 | 22 |
Table 3: RP-HPLC-UV Gradient Conditions (Protocol B)
| Time (min) | % Mobile Phase A (0.05% TFA/H₂O) | % Mobile Phase B (Acetonitrile) | Expected Elution |
| 0.0 | 100 | 0 | - |
| 5.0 | 100 | 0 | Target Sulfoxide (Rt ~4.2 min) |
| 15.0 | 60 | 40 | Degradant Sulfone (Rt ~12.5 min) |
| 18.0 | 100 | 0 | Re-equilibration |
References
-
Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation. National Institutes of Health (PMC). URL:[Link]
-
Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates. MDPI (Toxins). URL:[Link]
-
LC-MS analysis of selected sulfur-containing non-steroid anti-inflammatory drugs. INIST (Institut de l'Information Scientifique et Technique). URL:[Link]
Sources
- 1. Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates [mdpi.com]
- 2. LC-MS analysis of selected sulfur-containing non-steroid anti-inflammatory agents : Applications to pharmaceutical products [pascal-francis.inist.fr]
- 3. Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for 1,4-Thiazepane-1,5-dione SAR studies
Abstract
The 1,4-thiazepane-1,5-dione scaffold (specifically the 1-oxo-1,4-thiazepan-5-one core) represents a "privileged structure" in medicinal chemistry, widely utilized as a conformationally constrained peptidomimetic. By restricting the
Strategic Design & SAR Logic
The Scaffold Architecture
The 1,4-thiazepane-1,5-dione is not merely a linker; it is a stereoelectronic template. The "1,5-dione" nomenclature in this context typically refers to the S-oxide lactam (where position 1 is a sulfoxide
-
Conformational Lock: The seven-membered ring forces substituents at
and into pseudo-equatorial or axial positions, allowing precise vectorization of side chains to match biological pockets. -
Electronic Tuning: The oxidation state of sulfur (
vs vs ) dramatically alters the ring pucker and the hydrogen-bond accepting capability of the scaffold.
Critical SAR Vectors
To build a robust library, experimental design must vary three distinct regions:
| Vector | Chemical Modification | Biological Impact |
| Alkylation / Arylation | Modulates lipophilicity ( | |
| Amino Acid Side Chains | Mimics the | |
| Sulfide | The "Switch": Alters dipole moment and metabolic stability. Sulfoxides introduce a new chiral center ( |
Experimental Workflow Visualization
The following diagram illustrates the iterative Design-Make-Test-Analyze (DMTA) cycle specific to thiazepane development.
Figure 1: Modular synthetic workflow allowing divergence at the oxidation step to generate three distinct chemotypes from a single precursor.
Detailed Protocols
Protocol A: Modular Synthesis of the 1,4-Thiazepan-5-one Core
Rationale: This route uses a "Michael Addition-Cyclization" strategy, which is superior to direct alkylation for avoiding polymerization.
Reagents:
-
L-Cysteine ethyl ester hydrochloride
-
Acrylic acid derivatives (substituted for SAR)
-
EDC
HCl / HOBt (Coupling agents) -
DIPEA (Base)
-
Ethanol / DCM
Step-by-Step Procedure:
-
Michael Addition: Dissolve L-Cysteine ethyl ester (10 mmol) in Ethanol (50 mL) with DIPEA (11 mmol). Add the substituted acrylic acid (10 mmol) dropwise at 0°C. Stir at RT for 4 hours.
-
Checkpoint: Monitor disappearance of thiol by Ellman’s reagent test or TLC.
-
-
Intermediate Isolation: Concentrate in vacuo. The intermediate is the linear thioether-dipeptide mimic.
-
Cyclization (Lactamization): Redissolve the crude intermediate in dilute DCM (high dilution is critical: 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Coupling: Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Stir for 24 hours at RT. -
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4. Purify via flash chromatography (EtOAc/Hexane).
Protocol B: Controlled Oxidation (The "1,5-Dione" Generation)
Rationale: The biological activity often hinges on the sulfoxide chirality. mCPBA allows controlled mono-oxidation.
-
Sulfoxide (1-oxide): Dissolve thiazepan-5-one in DCM at -78°C. Add mCPBA (1.0 eq) dropwise. Stir for 1 hour.
-
Note: This typically yields a mixture of diastereomers (sulfoxide oxygen axial vs. equatorial). Separate these isomers using Chiral HPLC or prep-TLC, as they often have vastly different biological activities.
-
-
Sulfone (1,1-dioxide): Dissolve substrate in MeOH/H2O. Add Oxone® (2.5 eq) and stir at RT for 4 hours.
Assay Validation & Data Analysis
Metabolic Stability Assessment (Microsomal Stability)
Thiazepanes are susceptible to S-oxidation in vivo by FMO (Flavin-containing monooxygenases) and CYPs.
Protocol:
-
Incubate compound (1
M) with liver microsomes (human/mouse) and NADPH regenerating system at 37°C. -
Sample at
min. Quench with cold Acetonitrile containing internal standard (e.g., Warfarin). -
Analyze via LC-MS/MS.
-
Success Metric:
min is required for lead candidates. If is low for the sulfide, prioritize the sulfone analogs which are metabolically "hardened."
Data Presentation: SAR Matrix
Organize your data to highlight the impact of the "Sulfur Switch."
| Compound ID | Solubility ( | ||||
| TZP-001 | H | Sulfide ( | 450 | 12 | 150 |
| TZP-002 | H | Sulfoxide ( | 120 | 45 | 800 |
| TZP-003 | H | Sulfone ( | 850 | >120 | 650 |
| TZP-004 | Benzyl | Sulfide ( | 25 | 8 | 15 |
| TZP-005 | Benzyl | Sulfone ( | 55 | >120 | 45 |
Analysis: In this hypothetical dataset, TZP-005 represents the optimal balance: the Benzyl group drives potency (via hydrophobic fit), while the Sulfone modification rescues metabolic stability without completely sacrificing potency (unlike TZP-003).
References
-
Design of Thiazepane Scaffolds
- Title: Synthesis and conformation of 1,4-thiazepane-3-carboxylic acid deriv
- Source: Journal of Organic Chemistry.
-
URL:[Link]
-
Biological Relevance (Protease Inhibition)
-
Synthetic Methodology (Cyclization)
- Title: Efficient synthesis of 1,4-thiazepan-5-ones via Michael addition.
- Source: Tetrahedron Letters.
-
URL:[Link](General landing page for methodology verification)
-
Metabolic Stability of Sulfur Heterocycles
- Title: Role of Sulfur-Heterocycles in Medicinal Chemistry: An Upd
- Source: Molecules (MDPI).
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Thiazepane-1,5-dione
Welcome to the technical support center for the synthesis of 1,4-thiazepane-1,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you minimize side products and optimize your reaction outcomes.
Understanding the Reaction: A Tale of Two Rings
The synthesis of 1,4-thiazepane-1,5-dione is a fascinating yet challenging example of intramolecular cyclization. The reaction typically begins with the nucleophilic attack of the amino group of cysteamine on succinic anhydride. This initial step forms the linear precursor, N-(2-mercaptoethyl)succinamic acid. The subsequent and most critical step is the intramolecular cyclization of this intermediate. Herein lies the primary challenge: a competition between two possible ring closures.
-
The Desired Pathway (7-membered ring): Intramolecular attack of the thiol group on the carboxylic acid moiety, leading to the formation of the desired 1,4-thiazepane-1,5-dione. This is a thia-lactamization.
-
The Competing Pathway (5-membered ring): Intramolecular attack of the nitrogen atom on the carboxylic acid, resulting in the formation of the thermodynamically more stable, but undesired, N-(2-mercaptoethyl)succinimide. This is a standard lactamization.
Understanding the factors that govern the selectivity between these two pathways is paramount to achieving a high yield of the desired 1,4-thiazepane-1,5-dione.
Visualizing the Reaction Pathways
Caption: Competing reaction pathways from the key intermediate.
Troubleshooting Guide: Question & Answer
This section addresses specific issues you may encounter during the synthesis of 1,4-thiazepane-1,5-dione.
Issue 1: Low Yield of 1,4-Thiazepane-1,5-dione and a High Amount of a Lower Molecular Weight Isomer.
Question: My reaction is producing a significant amount of a byproduct that has the same mass as my desired product, leading to a low yield of 1,4-thiazepane-1,5-dione. How can I favor the formation of the desired seven-membered ring?
Answer:
This is the most common challenge in this synthesis and is due to the competing formation of the five-membered ring isomer, N-(2-mercaptoethyl)succinimide. The formation of these two products is a classic example of kinetic versus thermodynamic control.[1]
-
Kinetic Product (Desired): The seven-membered 1,4-thiazepane-1,5-dione is generally considered the kinetically favored product. Its formation is faster but the product itself is less stable than the five-membered ring.
-
Thermodynamic Product (Undesired): The five-membered N-(2-mercaptoethyl)succinimide is the more stable product and is favored under conditions that allow for equilibrium to be reached.[2]
Mitigation Strategies:
-
Control Reaction Temperature: Lowering the reaction temperature will favor the kinetic product.[2] High temperatures provide the energy needed to overcome the activation barrier for the reverse reaction of the kinetic product, allowing the reaction to proceed to the more stable thermodynamic product.
-
Protocol: Try running the cyclization step at a lower temperature (e.g., 0-25 °C) and monitor the reaction progress closely by TLC or LC-MS to quench the reaction once the formation of the desired product is maximized, before it equilibrates to the five-membered ring.
-
-
Choice of Activating Agent: The choice of reagent to activate the carboxylic acid for cyclization is critical.
-
Recommendation: Use a milder activating agent that promotes the faster S-acylation. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) can be effective.
-
Causality: Harsher conditions, such as high heat or strong acids, are more likely to lead to the thermodynamic product.
-
-
Reaction Time: Shorter reaction times will favor the kinetic product.[1]
-
Protocol: Perform a time-course study of your reaction. Take aliquots at regular intervals and analyze the product ratio. This will help you determine the optimal time to stop the reaction to maximize the yield of the 1,4-thiazepane-1,5-dione.
-
Issue 2: Formation of a High Molecular Weight, Insoluble White Precipitate.
Question: During my reaction, a significant amount of a white, sticky, and largely insoluble material forms, which I suspect is a polymer. How can I prevent this?
Answer:
The formation of a polymeric byproduct is likely due to intermolecular condensation reactions between molecules of N-(2-mercaptoethyl)succinamic acid. This is a common issue when trying to form medium to large rings.[3][4]
Mitigation Strategies:
-
High Dilution Principle: This is the most effective strategy to favor intramolecular cyclization over intermolecular polymerization.[5][6] By keeping the concentration of the reactant low, the probability of one end of a molecule finding its other end is much higher than it finding another molecule.
-
Protocol: Instead of adding all your N-(2-mercaptoethyl)succinamic acid at once, use a syringe pump to slowly add a dilute solution of the precursor to a larger volume of solvent over an extended period (e.g., several hours). This maintains a very low instantaneous concentration of the reactant.
-
-
Solvent Choice: The choice of solvent can influence the conformation of the precursor, which in turn can affect the rate of cyclization versus polymerization.
-
Recommendation: Use a solvent that promotes a folded conformation of the N-(2-mercaptoethyl)succinamic acid, which brings the reactive ends closer together. Aprotic polar solvents like DMF or acetonitrile can be good choices.
-
Issue 3: Presence of a Byproduct with a Molecular Weight Double that of the Starting Material.
Question: My mass spectrometry analysis shows a significant peak at twice the mass of my expected product. What is this and how can I get rid of it?
Answer:
This byproduct is almost certainly the disulfide dimer of your starting material or product. The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two molecules.
Mitigation Strategies:
-
Inert Atmosphere: The most straightforward way to prevent oxidation is to exclude oxygen from your reaction.
-
Protocol: Perform the reaction under an inert atmosphere, such as nitrogen or argon. This can be achieved by using standard Schlenk line techniques. Degas your solvents before use by bubbling nitrogen or argon through them or by using a freeze-pump-thaw method.
-
-
Reducing Agents: If disulfide formation is still an issue, you can add a mild reducing agent to the reaction mixture or during workup to cleave any disulfide bonds that have formed.
-
Recommendation: Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is a potent reducing agent that is selective for disulfide bonds and is effective over a wide pH range. Dithiothreitol (DTT) is another common option.[7]
-
-
Thiol Protecting Groups: For multi-step syntheses or if other methods fail, you can protect the thiol group during the initial steps and deprotect it just before the cyclization.[8][9]
-
Common Thiol Protecting Groups: Trityl (Trt) and tert-butyl (tBu) are common choices. The selection of the protecting group will depend on the overall synthetic strategy and the conditions required for its removal.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for the cyclization reaction?
A1: The optimal pH is a delicate balance. The thiol group needs to be in its more nucleophilic thiolate form (-S⁻) to attack the activated carboxylic acid, which is favored at higher pH. However, a very high pH can also promote side reactions. A slightly basic to neutral pH (around 7-8) is often a good starting point. It is recommended to perform small-scale trials to find the optimal pH for your specific reaction conditions.
Q2: How can I purify my 1,4-thiazepane-1,5-dione from the N-(2-mercaptoethyl)succinimide isomer?
A2: Since these are isomers with the same molecular weight, separation can be challenging.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. The two isomers will likely have different polarities and thus different retention factors (Rf) on a TLC plate. You will need to experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation.
-
Recrystallization: If a suitable solvent can be found, fractional recrystallization may also be an effective purification method.
Q3: Can I synthesize 1,4-thiazepane-1,5-dione in a one-pot reaction from succinic anhydride and cysteamine?
A3: A one-pot reaction is feasible but requires careful control of the reaction conditions. The initial ring-opening of succinic anhydride by cysteamine is usually fast. The subsequent cyclization is the critical step. If you attempt a one-pot synthesis, it is crucial to add the cyclization reagents (e.g., activating agent and base) under conditions that favor the kinetic product, as discussed in the troubleshooting guide. A stepwise approach, where the N-(2-mercaptoethyl)succinamic acid is isolated and purified before cyclization, often provides better control and higher yields of the desired product.
Experimental Protocols
Protocol 1: Synthesis of N-(2-mercaptoethyl)succinamic acid (Precursor)
-
Dissolve succinic anhydride (1.0 eq) in a suitable solvent (e.g., THF or dichloromethane) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cysteamine (1.0 eq) in the same solvent to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The product, N-(2-mercaptoethyl)succinamic acid, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Cyclization to 1,4-Thiazepane-1,5-dione (High Dilution Method)
-
Set up a three-neck round-bottom flask with a stirrer, a nitrogen inlet, and a dropping funnel (or a syringe pump).
-
Add a large volume of a suitable degassed solvent (e.g., acetonitrile or DMF) to the flask.
-
In a separate flask, dissolve the N-(2-mercaptoethyl)succinamic acid (1.0 eq) and a coupling agent such as EDC (1.1 eq) in the same degassed solvent.
-
Using a syringe pump, add the solution of the precursor and coupling agent to the vigorously stirred solvent in the reaction flask over a period of 4-8 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Condition | Effect on Product Distribution | Rationale |
| Temperature | Low (0-25 °C) | Favors 1,4-Thiazepane-1,5-dione (Kinetic Product) | Lower energy is insufficient to overcome the activation barrier for the reverse reaction to the more stable 5-membered ring.[1] |
| High (>50 °C) | Favors N-(2-mercaptoethyl)succinimide (Thermodynamic Product) | Provides enough energy for the reaction to reach equilibrium, favoring the most stable product. | |
| Concentration | High | Favors Polymerization | Increases the probability of intermolecular reactions. |
| Low (High Dilution) | Favors Intramolecular Cyclization | Decreases the probability of intermolecular reactions, promoting ring formation.[5][6] | |
| Atmosphere | Air | Promotes Disulfide Formation | Oxygen acts as an oxidizing agent for the thiol group. |
| Inert (N₂ or Ar) | Minimizes Disulfide Formation | Excludes oxygen, preventing oxidation of the thiol. |
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 4. Oligomerization Route to Py-Im Polyamide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High dilution principle - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Crystallization Conditions for 1,4-Thiazepane-1,5-dione
Welcome to the technical support center for the crystallization of 1,4-thiazepane-1,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-quality crystals of this seven-membered heterocyclic compound. As a dione derivative of 1,4-thiazepane, this molecule presents unique purification challenges that require a systematic and informed approach to crystallization.
This resource offers field-proven insights and methodologies to overcome common hurdles in the crystallization process, ensuring the scientific integrity of your work.
Section 1: Understanding the Crystallization of 1,4-Thiazepane-1,5-dione
Crystallization is a critical purification step that relies on the differential solubility of a compound and its impurities in a given solvent system. For 1,4-thiazepane-1,5-dione, a molecule with polar functional groups (two amide-like carbonyls and a thioether linkage), the choice of solvent is paramount. The goal is to identify a solvent that dissolves the compound to a high extent at an elevated temperature but in which it is sparingly soluble at lower temperatures.
Key Physicochemical Properties (Inferred)
While specific experimental data for 1,4-thiazepane-1,5-dione is not extensively published, we can infer its properties based on its structure and related compounds. The presence of two carbonyl groups and a sulfur atom within the seven-membered ring suggests a moderate to high degree of polarity. A related compound, methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate, is noted to be soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. This suggests that 1,4-thiazepane-1,5-dione will likely exhibit good solubility in similar polar aprotic solvents, as well as polar protic solvents like alcohols.
Table 1: Estimated Solubility Profile for 1,4-Thiazepane-1,5-dione
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Ethanol, Methanol, Isopropanol, Water) | Good to Moderate | The amide-like carbonyls can act as hydrogen bond acceptors, and the N-H group as a donor. Solubility in water is likely to be temperature-dependent. |
| Polar Aprotic (e.g., Acetone, Acetonitrile, DMF, DMSO) | Good | The polar nature of the dione and thioether moieties will interact favorably with these solvents. |
| Non-Polar (e.g., Hexanes, Toluene) | Poor | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. These are good candidates for use as anti-solvents. |
The Critical Role of Purity
The presence of impurities is a major obstacle to successful crystallization. Impurities can inhibit nucleation, lead to the formation of oils instead of crystals, or become incorporated into the crystal lattice, compromising the purity of the final product. Common impurities in the synthesis of related 1,4-thiazepine derivatives may include unreacted starting materials, by-products from side reactions, or residual catalysts[2]. Therefore, a preliminary purification step, such as column chromatography, may be beneficial before attempting crystallization[3].
Section 2: Troubleshooting Guide for Crystallization Issues
This section addresses common problems encountered during the crystallization of 1,4-thiazepane-1,5-dione in a question-and-answer format.
Q1: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the solution being too supersaturated at a temperature above the compound's melting point in that particular solvent, or the presence of significant impurities.
Troubleshooting Steps:
-
Add More Solvent: The most immediate solution is to add a small amount of warm solvent to dissolve the oil completely. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice.
-
Lower the Crystallization Temperature: If the compound has a low melting point, try to induce crystallization at a lower temperature. Once the solution is prepared at an elevated temperature, allow it to cool slowly to room temperature, and then transfer it to a refrigerator or a cold bath.
-
Change the Solvent System: The chosen solvent may be too "good" a solvent. Consider using a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly. For 1,4-thiazepane-1,5-dione, a good starting point could be an ethanol/water or acetone/hexane system.
-
Preliminary Purification: If oiling persists, it is highly likely due to impurities. Consider purifying a small sample by column chromatography and then using the purified material to attempt crystallization again.
Q2: I'm not getting any crystals, even after the solution has cooled. What's the problem?
Answer: The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated, or that nucleation is inhibited.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.
-
-
Increase Concentration: It's possible that too much solvent was used initially. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Once a slightly more concentrated solution is obtained, allow it to cool again.
-
Extended Cooling: Allow the solution to stand undisturbed for a longer period, even several days, in a cool, vibration-free environment.
-
Solvent Evaporation: A common method for growing crystals of heterocyclic compounds is slow evaporation[4]. Dissolve the compound in a suitable solvent in a vial or beaker, cover it with a watch glass or parafilm with a few small holes, and allow the solvent to evaporate slowly over time.
Q3: My crystal yield is very low. How can I improve it?
Answer: A low yield is typically due to using an excessive amount of solvent or the compound having significant solubility in the cold solvent.
Troubleshooting Steps:
-
Minimize Solvent Volume: During the initial dissolution, use the absolute minimum amount of hot solvent required to dissolve the compound completely.
-
Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize the amount of compound that crystallizes out of the solution.
-
Recover from Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) will still contain some dissolved compound. You can recover more material by evaporating some of the solvent from the mother liquor and allowing a second crop of crystals to form. Note that this second crop may be less pure and might require recrystallization.
-
Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent will have a steep solubility curve with respect to temperature.
Section 3: Experimental Protocols
Protocol for Solvent Screening
A systematic approach to solvent selection is crucial for developing a robust crystallization protocol.
Materials:
-
Small vials or test tubes
-
Small sample of 1,4-thiazepane-1,5-dione (a few milligrams per vial)
-
A selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water)
-
Hot plate and/or water bath
-
Vortex mixer
Procedure:
-
Place a small, consistent amount of your compound (e.g., 10-20 mg) into several labeled vials.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each vial at room temperature.
-
Observe the solubility at room temperature. If the compound dissolves completely, that solvent is likely too good for single-solvent recrystallization but could be a "good" solvent in a binary system.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the vial while observing the solubility.
-
If the compound dissolves completely upon heating, it is a potential candidate for single-solvent recrystallization.
-
Allow the vials that formed a clear solution upon heating to cool slowly to room temperature and then in an ice bath.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will produce well-formed crystals with a good yield.
General Recrystallization Protocol
This protocol should be adapted based on the results of the solvent screening.
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude 1,4-thiazepane-1,5-dione. Add a minimal amount of the chosen hot solvent and swirl to dissolve. Continue adding small portions of hot solvent until the compound is fully dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is critical to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should commence. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, either by air drying or in a desiccator.
Section 4: Visualizing the Workflow
A systematic approach is key to successfully optimizing crystallization. The following diagram illustrates the decision-making process.
Caption: Decision workflow for optimizing the crystallization of 1,4-thiazepane-1,5-dione.
References
-
Chemical Methodologies. (2023). Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?[Link]
-
Gao, Q., et al. (2025). Impact of impurities on crystal growth. Nature Physics. [Link]
-
University of Florida. (n.d.). Crystal Growing Tips. Center for X-ray Crystallography. [Link]
-
MDPI. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]
-
ResearchGate. (2025). Impact of impurities on crystal growth | Request PDF. [Link]
-
ResearchGate. (n.d.). The synthesis of 1,4-thiazepines | Request PDF. [Link]
-
PMC. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]
-
MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
-
Hampton Research. (n.d.). Crystallization Tips. [Link]
-
ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
-
ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals. [Link]
-
ResearchGate. (n.d.). General methods for the synthesis of thioamides from amine. [Link]
-
ResearchGate. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]
-
Semantic Scholar. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. [Link]
- Google Patents. (n.d.).
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
-
STAX. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF. [Link]
-
NIH. (n.d.). 1,4-Thiazepane. PubChem. [Link]
Sources
Technical Support Center: Purification of 1,4-Thiazepane-1,5-dione
Status: Operational Ticket ID: T-7MZ-PUR-001 Subject: Troubleshooting Isolation, Oiling Out, and Stability of 7-Membered S,N-Heterocycles
Executive Summary
The purification of 1,4-Thiazepane-1,5-dione (and its structural analogs like 1,1-dioxo-1,4-thiazepan-5-one) presents a unique set of challenges due to the conformational flexibility of the seven-membered ring and its amphiphilic polarity .
The "1,5-dione" nomenclature typically implies a sulfone-lactam motif (Sulfur at position 1 oxidized to
Module 1: The "Oiling Out" Phenomenon (LLPS)
Symptom: Upon cooling a hot solution, the product separates as a viscous oil droplets at the bottom of the flask rather than forming crystals.
Technical Root Cause: Seven-membered thiazepane rings possess high conformational entropy. When the temperature drops, the molecule enters a "metastable zone" where the energy barrier to organize into a crystal lattice is higher than the energy to simply aggregate as a disordered liquid. This is often exacerbated by trace impurities (linear precursors) acting as lattice inhibitors.
Troubleshooting Protocol: The "Two-Solvent Titration" Rescue
Do not simply cool the oil further; it will solidify into an amorphous glass. Follow this thermodynamic reset:
-
Re-dissolution: Re-heat the mixture until the oil fully dissolves. If it doesn't, add the minimum amount of the "Good Solvent" (e.g., Ethanol or DCM) required to dissolve it at boiling point.
-
Temperature Stabilization: Cool the solution only to the temperature where cloudiness just begins (the cloud point).
-
Seeding (Critical): Add a seed crystal. If none exists, scratch the glass surface vigorously with a glass rod to create nucleation sites.
-
Anti-Solvent Titration: Add the "Poor Solvent" (e.g., Hexane or TBME) dropwise.
-
Rule: Stop immediately if oil droplets form. Re-heat slightly to dissolve the oil, then cool more slowly.
-
Goal: You want a milky suspension (micro-crystals), not distinct oil droplets.
-
Recommended Solvent Systems for Thiazepanes:
| System Type | Solvents (Good / Poor) | Notes |
|---|---|---|
| Standard | Ethanol / Water | Good for highly polar sulfones. |
| Aprotic | Toluene / Heptane | Best for lipophilic diones; slow evaporation works well. |
| Polar | Acetone / Diisopropyl Ether | Avoids hydrolysis risks of water. |
Module 2: Chromatographic Separation
Symptom: The compound "streaks" or "tails" on Silica Gel (TLC/Column), co-eluting with impurities.
Technical Root Cause:
The lactam (amide) and sulfone/ketone moieties are Lewis bases. They interact strongly with the acidic silanol groups (
Optimization Strategy
-
Stationary Phase: Switch from Acidic Silica to Neutral Alumina or Amine-Functionalized Silica . This eliminates the Lewis Acid-Base interaction causing the tailing.
-
Mobile Phase Modifier: If using standard silica is unavoidable, dope the mobile phase with 1% Triethylamine (TEA) to neutralize silanol sites.
-
Eluent Choice: Avoid Hexane/EtOAc. These molecules are often too polar.
-
Switch to:DCM : MeOH (95:5 to 90:10) .
-
Diagnostic Workflow:
Figure 1: Decision matrix for chromatographic optimization based on TLC behavior.
Module 3: Chemical Stability & Ring Integrity
Symptom: Yield decreases during workup; NMR shows broad peaks indicating ring opening.
Technical Root Cause:
1,4-Thiazepane-1,5-diones contain a thioester-like or lactam bond within a strained 7-membered ring. This bond is susceptible to hydrolysis, especially if the "1,5-dione" refers to a
-
Base Sensitivity: Strong bases (NaOH, KOH) used during extraction can open the lactam ring to form the linear amino-acid/sulfone derivative.
-
Acid Sensitivity: Prolonged exposure to acidic silica can catalyze retro-Michael reactions.
Corrective Actions:
-
Quench Gently: Use saturated
or Phosphate Buffer (pH 7) instead of strong acids/bases. -
Cold Workup: Perform all extractions at
to kinetically inhibit hydrolysis. -
Rapid Drying: Do not leave the compound in solution for extended periods. Rotovap immediately and store under inert gas (Argon) at
.
Summary of Physical Properties (Reference)
| Property | Description | Implication for Purification |
| Ring Size | 7-Membered (Medium Ring) | High entropy; difficult to crystallize (oiling out risk). |
| Polarity | High (Sulfone/Lactam) | Low solubility in Hex/Et2O; requires DCM, MeOH, or Water. |
| pKa | ~14-16 (Amide N-H) | Weakly acidic; can be deprotonated by strong bases (avoid). |
| Stability | Moderate | Susceptible to hydrolysis; store dry and cold. |
References
-
Oiling Out & Crystallization
-
Thiazepane Synthesis & Properties
- Title: Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments.
- Source: NIH / PubMed Central (PMC).
-
URL:[Link]
-
Advanced Phase Separation Control
-
Metabolic Analogs (Context for 3,5-diones)
Sources
Technical Support Center: Navigating the Stability of the 1,4-Thiazepane-1,5-dione Ring System
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with the 1,4-thiazepane-1,5-dione scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique stability challenges presented by this heterocyclic system. Our aim is to equip you with the foundational knowledge and practical protocols to anticipate and mitigate common experimental issues, ensuring the integrity of your research and development efforts.
Introduction to the 1,4-Thiazepane-1,5-dione Scaffold
The 1,4-thiazepane-1,5-dione ring system is a seven-membered heterocycle containing both a thioether and two amide (or lactam) functionalities. This combination, while synthetically intriguing and potentially valuable for medicinal chemistry, presents inherent stability concerns. The presence of multiple reactive sites makes the ring susceptible to various degradation pathways, which can be triggered by common experimental and storage conditions. This guide will walk you through the most frequently encountered stability issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Purification
Question 1: I am observing low yields and multiple byproducts during the synthesis of my 1,4-thiazepane-1,5-dione derivative. What are the likely causes and how can I improve my reaction?
Answer: Low yields and the formation of byproducts in the synthesis of thiazepine derivatives are often linked to harsh reaction conditions that can lead to product degradation or side reactions.[1]
-
Causality: The 1,4-thiazepane-1,5-dione ring contains two amide bonds, which are susceptible to both acidic and basic hydrolysis, especially at elevated temperatures. The thioether linkage can also be prone to oxidation.
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: If you are using a strong acid or base, consider switching to a milder catalyst. For instance, some cyclization reactions to form thiazepines have shown success with a catalytic amount of glacial acetic acid or a solid-supported acid like silica sulfuric acid, which can minimize side reactions.[1]
-
Optimize Reaction Temperature and Time: Prolonged heating can promote decomposition. Consider using microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of byproducts.[1]
-
Solvent Selection: The choice of solvent is critical. For microwave synthesis, polar solvents like DMF, ethanol, and PEG-400 are effective at absorbing microwave energy.[1] For conventional heating, ensure your solvent is dry and deoxygenated to prevent hydrolysis and oxidation, respectively.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thioether.
-
Question 2: My purified 1,4-thiazepane-1,5-dione compound appears to be degrading during column chromatography on silica gel. What is happening and what are my alternatives?
Answer: Degradation on silica gel is a common issue for compounds with acid-sensitive functional groups. The inherent acidity of standard silica gel can catalyze the hydrolysis of the amide bonds in the 1,4-thiazepane-1,5-dione ring.
-
Causality: The acidic nature of silica gel can protonate the amide carbonyls, making them more susceptible to nucleophilic attack by water or other nucleophilic solvents present in the eluent, leading to ring-opening.
-
Troubleshooting & Alternative Purification Strategies:
-
Neutralized Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent (e.g., 0.1-1% triethylamine in ethyl acetate/hexane), followed by flushing with the eluent alone to remove excess base. This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or C18 (for reverse-phase chromatography).
-
Non-Chromatographic Purification: If possible, purify your compound by recrystallization. This method avoids contact with potentially destructive stationary phases. A mixture of ethanol and DMF has been used for recrystallizing some thiazepine derivatives.[1]
-
Rapid Chromatography: If you must use silica gel, perform the chromatography as quickly as possible and use dry solvents to minimize the contact time and the presence of water.
-
| Purification Method | Advantages | Disadvantages | Suitability for 1,4-Thiazepane-1,5-diones |
| Standard Silica Gel Chromatography | High resolution, widely available | Acidic, can cause degradation of sensitive compounds | Use with caution; consider neutralization |
| Neutralized Silica Gel Chromatography | Mitigates acid-catalyzed degradation | May require optimization of base concentration | Recommended if silica is necessary |
| Alumina Chromatography | Basic or neutral options available | Can have different selectivity than silica | Good alternative to silica gel |
| Reverse-Phase Chromatography (C18) | Suitable for polar compounds, avoids acidic silica | Requires aqueous mobile phases, which could promote hydrolysis if pH is not controlled | Suitable, but mobile phase pH should be buffered |
| Recrystallization | Gentle, can yield highly pure material | Not always feasible, may have lower recovery | Ideal if a suitable solvent system is found |
Section 2: Stability in Solution and Storage
Question 3: My 1,4-thiazepane-1,5-dione derivative seems to be unstable in solution, especially in protic solvents. What degradation pathway should I be concerned about?
Answer: The primary degradation pathway for the 1,4-thiazepane-1,5-dione ring system in solution is likely hydrolysis of the two amide (lactam) bonds. This can be catalyzed by both acid and base.
-
Plausible Degradation Mechanism (Hydrolysis):
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the amide carbonyl carbon.
-
Ring-Opening: Either pathway can lead to the cleavage of one or both C-N bonds, resulting in a ring-opened amino acid derivative.
-
-
Preventative Measures:
-
pH Control: If your compound must be in solution, use a buffered system. Many compounds are most stable in a pH range of 4-8.[2] You will need to determine the optimal pH for your specific derivative.
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF, DCM) for short-term storage and during experiments.
-
Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation.
-
Question 4: I am planning a forced degradation study for my lead compound containing the 1,4-thiazepane-1,5-dione core. What conditions should I test?
Answer: A forced degradation study is essential to understand the intrinsic stability of your molecule and to develop a stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation to identify the most relevant degradation products.[3][4]
-
Recommended Stress Conditions for Forced Degradation:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature, then 60°C if no degradation | Hydrolysis of amide bonds |
| Base Hydrolysis | 0.1 M NaOH at room temperature, then 60°C if no degradation | Hydrolysis of amide bonds |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the thioether to sulfoxide or sulfone |
| Thermal Stress | Solid sample at 80-100°C; Solution at 60°C | Thermal decomposition |
| Photostability | Expose solid or solution to UV/Vis light (ICH Q1B guidelines) | Photolytic degradation |
-
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: For each condition, mix an aliquot of your stock solution with the stressor solution (e.g., 1:1 ratio of stock solution to 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
Time Points: Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent further degradation on the analytical column.
-
Analysis: Analyze the samples by a suitable method, typically HPLC with UV or MS detection, to separate the parent compound from its degradation products.[5]
-
Question 5: How should I store my solid 1,4-thiazepane-1,5-dione compounds and their solutions to ensure long-term stability?
Answer: Proper storage is crucial to prevent degradation over time.
-
Solid Compounds:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect against moisture and oxygen.
-
Light: Protect from light by using amber vials or storing in the dark.
-
-
Solutions:
-
Solvent: If possible, store as aliquots in a dry, aprotic solvent.
-
Temperature: Store at -80°C for long-term stability.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for the 1,4-thiazepane-1,5-dione ring system under hydrolytic and oxidative stress.
Caption: Plausible degradation pathways of the 1,4-thiazepane-1,5-dione scaffold.
Workflow for Stability Assessment
The following workflow outlines a systematic approach to assessing the stability of a novel 1,4-thiazepane-1,5-dione derivative.
Caption: Workflow for comprehensive stability testing of a new chemical entity.
References
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
Kwiecień, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(11), 2990. [Link]
-
Kruse, N. H., et al. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
Loftin, K. A., et al. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality, 37(2), 378-386. [Link]
-
Chemical Methodologies. (2023, July 15). Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. Retrieved from [Link]
-
Dömling, A., et al. (2018). 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. Molecules, 23(11), 2821. [Link]
-
ResearchGate. (2026, February 18). Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters. Retrieved from [Link]
-
ResearchGate. (2025, November 23). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]
-
SynOpen. (2024, May 7). Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives. Retrieved from [Link]
-
PubMed. (2008, February 11). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Retrieved from [Link]
-
MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3,6-diaryl-1,4,5-thiadiazepines from substituted 2-thiocyano acetophenone and investigation of reaction mechanism. Retrieved from [Link]
-
PubMed. (1983, June 1). pH-dependent degradation of nitrosocimetidine and its mechanisms. Retrieved from [Link]
-
PubMed. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Retrieved from [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion | MDPI [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 5. chromatographyonline.com [chromatographyonline.com]
overcoming low solubility of 1,4-Thiazepane-1,5-dione derivatives
Technical Support Center for 1,4-Thiazepane-1,5-dione Derivatives
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Physicochemical Optimization & Formulation Engineering
Introduction: The "Brick Dust" Challenge
Welcome to the technical support center dedicated to 1,4-Thiazepane-1,5-dione derivatives . If you are here, you are likely facing the "Brick Dust" paradox: your compound shows promising potency in silico or enzymatic assays but behaves like ground brick in the flask—insoluble in water, sparingly soluble in organic solvents, and precipitating the moment you attempt a biological dilution.
The Core Problem: The 1,4-thiazepane-1,5-dione scaffold (often a shorthand for the 3,5-dione or the 1,1-dioxo-5-one sulfone-lactam variants) possesses a "perfect storm" of structural features:
-
Rigid Heterocyclic Core: The 7-membered ring, while flexible, often locks into a twist-chair conformation when substituted, maximizing crystal packing efficiency.
-
Dipolar Stacking: The dione motif (two carbonyls or a sulfone/carbonyl pair) creates strong dipole-dipole interactions.
-
Hydrogen Bonding: If the N4 position is unsubstituted, the amide/imide proton acts as a potent H-bond donor, creating an intermolecular network that resists solvation.
This guide provides a tiered troubleshooting approach, moving from chemical diagnostics to formulation engineering.
Module 1: Structural Diagnostics (The "Why")
Before attempting to dissolve your compound, you must diagnose why it resists solvation. Is it a Grease Ball (Lipophilic) or a Brick (High Lattice Energy)?
Diagnostic Workflow
-
Melting Point (MP) Check:
-
MP > 200°C: Your problem is Lattice Energy . The molecules like each other more than the solvent.
-
MP < 150°C: Your problem is likely Lipophilicity (High LogP).
-
-
The "General Solubility Equation" (GSE) Logic:
-
Insight: For every 100°C increase in melting point, aqueous solubility drops by 10-fold. Thiazepane diones often have MPs exceeding 220°C, crashing solubility before LogP is even considered.
-
Visualization: The Solubility Decision Tree
Figure 1: Diagnostic workflow to determine the root cause of insolubility. High melting point derivatives require strategies that disrupt crystal lattice energy.
Module 2: Chemical Modification Strategies
If you are in the lead optimization phase, modify the scaffold to lower the melting point without sacrificing potency.
Strategy A: The "N4-Masking" Protocol
The nitrogen at position 4 is the primary culprit for intermolecular hydrogen bonding.
-
Modification: Introduce a small alkyl group (Methyl, Ethyl) or a solubilizing tail (Morpholino-ethyl) at N4.
-
Mechanism: Removes the H-bond donor. This "crumples" the crystal lattice, significantly lowering the melting point (often by >50°C) and increasing solubility in organic solvents.
Strategy B: Pro-drug Design (The Mannich Base)
If the N-H is required for binding, use a transient N-hydroxymethyl or N-phosphoryloxymethyl group.
-
Reaction: Treat the thiazepane-dione with formaldehyde and a secondary amine.
-
Result: A Mannich base that is soluble at low pH and hydrolyzes to the active parent drug in physiological conditions.
Module 3: Formulation Engineering (The "How")
If the molecule is fixed, use these formulation "hacks" for biological assays.
Tier 1: The "Golden Solvent" System (In Vitro)
Stop using 100% DMSO. It is hygroscopic and can crash out compounds upon hydration. Use the DMAc/Solutol system.
| Component | Role | Concentration (Stock) |
| DMAc (Dimethylacetamide) | Super-solvent (breaks rigid stacks) | 100% (Initial dissolution) |
| Solutol HS 15 (or Kolliphor) | Surfactant/Stabilizer | 10-20% in water (Diluent) |
Protocol:
-
Dissolve compound in pure DMAc to 20mM.
-
Dilute 1:10 into 20% Solutol HS 15 (warm).
-
Further dilute into media. The Solutol prevents the "crash" precipitation.
Tier 2: Amorphous Solid Dispersions (ASD) (In Vivo)
For animal studies, you must convert the crystalline "brick" into an amorphous "glass."
Recommended Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). Why? It is amphiphilic and maintains supersaturation in the gut.
Solvent Casting Protocol:
-
Dissolve Drug + HPMC-AS (Ratio 1:3) in Acetone/Methanol (1:1).
-
Rotary evaporate to dryness (fast).
-
Vacuum dry for 24h.
-
Result: A clear, glassy solid that dissolves rapidly.
Visualization: Formulation Workflow
Figure 2: Selection guide for formulation based on experimental stage.
FAQ: Troubleshooting Specific Issues
Q1: My compound dissolves in DMSO but precipitates immediately when added to PBS buffer. Why? A: This is the "Parachute Failure." Your compound is likely highly crystalline. When DMSO mixes with water, the solvent power drops logarithmically.
-
Fix: Do not add DMSO stock directly to PBS. Perform an intermediate dilution step into PEG-400 or Propylene Glycol . Add the PEG-drug mix to the buffer. The polymer chains in PEG inhibit nucleation.
Q2: Is "1,4-Thiazepane-1,5-dione" chemically stable in basic pH? A: Caution is advised. The 1,4-thiazepane ring can undergo ring-opening (beta-elimination) in strong base, especially if it is a sulfone (1,1-dioxo) derivative, due to the acidity of the alpha-protons.
-
Fix: Keep formulation pH between 4.5 and 7.4. Avoid 0.1M NaOH for solubilization.
Q3: Can I use Cyclodextrins (HP-β-CD)? A: Only if your molecule fits. Thiazepane-diones are 7-membered rings, often "puckered." They fit well into Beta-Cyclodextrin cavities.
-
Protocol: Use 20% (w/v) HP-β-CD in water. Stir the suspension for 24 hours (thermodynamic equilibration) rather than simple sonication.
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 29(3-4), 203-214. Link
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link
-
PubChem. (2025).[1] 1,4-Thiazepane Compound Summary. National Library of Medicine. Link
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling novel chemical entities.
Sources
Technical Support Center: Scale-Up Synthesis of 1,4-Thiazepane-1,5-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,4-thiazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling the synthesis of this important heterocyclic scaffold from the laboratory bench to pilot plant production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up campaign is efficient, safe, and successful.
A Note on Nomenclature
The query "1,4-Thiazepane-1,5-dione" suggests a seven-membered ring with a sulfur at position 4 and carbonyl groups at positions 1 (the nitrogen atom) and 5. A carbonyl on the nitrogen at position 1 is atypical nomenclature. The more commonly synthesized and referenced core in chemical literature is the 1,4-Thiazepan-5-one scaffold. This guide will focus on the scale-up synthesis of this prevalent and pharmaceutically relevant core structure. The principles, challenges, and troubleshooting steps discussed herein are directly applicable to its synthesis and can be adapted for more complex derivatives.
The most direct and scalable route to the 1,4-Thiazepan-5-one core involves a one-pot tandem conjugate addition and cyclization reaction between an α,β-unsaturated ester and a 1,2-amino thiol, such as cysteamine.[1]
Caption: General one-pot synthesis of the 1,4-Thiazepan-5-one core.
Frequently Asked Questions (FAQs) for Scale-Up
This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.
Q1: What is the most robust and scalable synthetic route for the 1,4-Thiazepan-5-one core?
A1: The one-pot reaction of an α,β-unsaturated ester with cysteamine (or a substituted 1,2-amino thiol) is the preferred method for scale-up.[1] This approach avoids the isolation of intermediates, which is advantageous for process efficiency. Traditional methods requiring multiple steps, such as protecting group strategies or harsh cyclization conditions, often result in lower overall yields and are less economically viable at scale.[1] The one-pot method has been shown to proceed in high yield with short reaction times (0.5-3 hours) under mild conditions, which are all key indicators for scalability.[1]
Q2: What are the Critical Process Parameters (CPPs) that must be strictly controlled during scale-up?
A2: Based on laboratory optimization studies, the following parameters are critical:
-
Rate of Addition & Temperature Control: The conjugate addition can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A controlled addition rate of the base or one of the reactants is crucial to maintain the target temperature and prevent runaway reactions or the formation of thermal byproducts.
-
Agitation Efficiency: Homogeneous mixing is vital to ensure localized concentrations of reagents do not occur, which can lead to side reactions like polymerization. The impeller type, position, and agitation speed must be selected to ensure good turnover without causing excessive shear.
-
Base Stoichiometry and Selection: While bases like DBU have proven effective, their cost can be a factor at scale.[1] Alternative inorganic bases might be explored, but their stoichiometry must be precise. An excess of a strong base can lead to undesired side reactions. The choice of base can significantly impact reaction time and yield.[1]
-
Inert Atmosphere: Cysteamine and other thiols are susceptible to oxidative dimerization, forming disulfides. Maintaining a robust nitrogen or argon blanket throughout the process, especially during charging of reagents, is critical to prevent this major impurity and loss of yield.
Q3: How should solvent selection be approached for pilot-scale production?
A3: While solvents like THF and acetonitrile have shown excellent results in the lab, acetonitrile is often preferred for scale-up in this chemistry.[1] It allows the reaction to run efficiently at ambient temperature, which simplifies reactor requirements and reduces energy costs.[1] Key considerations for solvent selection at scale include:
-
Safety: Flashpoint, toxicity, and environmental impact.
-
Cost & Availability: Bulk pricing and supply chain reliability.
-
Process Compatibility: The solvent must be suitable for both the reaction and the subsequent product isolation (e.g., crystallization or extraction).
-
Recovery/Recycling: The ability to recover and reuse the solvent is a major economic driver. Acetonitrile's boiling point and azeotropes should be considered in this context.
Q4: What are the primary safety hazards associated with this synthesis?
A4:
-
Cysteamine/Thiols: These compounds are malodorous and can be toxic. Use in a well-ventilated area or closed system is mandatory. Scrubber systems containing bleach or hydrogen peroxide are often used to treat off-gases.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This is a strong, non-nucleophilic base that is corrosive. Appropriate personal protective equipment (PPE) is required.
-
α,β-Unsaturated Esters: Many are lachrymators and skin irritants.
-
Thermal Hazard: As mentioned, the initial Michael addition can be exothermic. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry - RC1) is highly recommended before proceeding to pilot scale to understand the heat of reaction and the potential for thermal runaway.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during your experiments.
Problem 1: Low or Inconsistent Product Yield
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| Oxidative Dimerization of Cysteamine | The thiol group of cysteamine is easily oxidized to form a disulfide, consuming the starting material. This is exacerbated by the presence of air, especially under basic conditions. Verification: Check the crude reaction mixture by LC-MS or HPLC for a peak corresponding to the mass of the disulfide dimer. | Degas all solvents thoroughly with nitrogen or argon before use. Maintain a strict inert atmosphere over the reaction at all times. Consider adding the thiol last to the reaction mixture after it has been fully inerted. |
| Inefficient Mixing | At larger scales, poor agitation can create "hot spots" or areas of high reagent concentration, leading to polymerization of the unsaturated ester or other side reactions. Verification: Take samples from different locations in the reactor (if possible) to check for homogeneity. Inconsistent IPC results are a strong indicator. | Increase agitation speed (while monitoring for vortexing). Evaluate the reactor's impeller design for the specific batch volume and viscosity. For highly viscous reactions, a retreat curve or anchor-type impeller may be superior to a simple pitched-blade turbine. |
| Incorrect Base or Additive Stoichiometry | The reaction is sensitive to the choice and amount of base and acyl transfer additives like imidazole.[1] An incorrect amount can stall the reaction or promote side pathways. Verification: Re-confirm calculations for reagent molarity and density. Use titration to confirm the concentration of base solutions. | Carefully control the stoichiometry. For DBU, 2 equivalents are often used.[1] The addition of catalytic imidazole (e.g., 0.2 eq) has been shown to significantly improve yield by facilitating the final acyl transfer/cyclization step.[1] |
| Low Quality of Starting Ester | The α,β-unsaturated ester can be prone to polymerization or hydrolysis upon storage. Verification: Test the purity of the ester by NMR or GC-MS before use. Check for the presence of oligomers or the corresponding carboxylic acid. | Use freshly sourced or purified starting materials. Store sensitive esters under an inert atmosphere at reduced temperatures. |
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}
Caption: Troubleshooting decision tree for low reaction yield.
Problem 2: Difficulty with Product Isolation and Purification
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| Product Oiling Out, Fails to Crystallize | The product may have a low melting point or significant impurities are acting as a eutectic mixture, preventing crystallization. Verification: Analyze the purity of the crude product. If >95% pure, it is likely a solvent/solubility issue. If lower, impurities are the problem. | For Impure Product: First, address the root cause of impurity formation (see Problem 1). Attempt to purify a small sample via column chromatography to obtain a seed crystal. For Pure Product: Perform a systematic solvent/anti-solvent screening. Solvents like isopropanol, ethyl acetate, or mixtures with heptane are common starting points. A controlled cooling profile with seeding is essential for crystallization at scale. |
| Emulsion Formation During Extractive Work-up | The presence of polar functionalities and potential for surfactant-like byproducts can lead to stable emulsions between aqueous and organic layers, making separation impossible at scale. Verification: This is observed directly during the work-up. | Add a saturated brine solution to increase the ionic strength of the aqueous phase, which often helps break emulsions. A slow, gentle agitation during extraction is better than rapid stirring. If persistent, consider filtration through a pad of Celite or using a different solvent system with a greater density difference. |
| Product Loss to Aqueous Phase | The amide functionality in the product can impart some water solubility, especially if the pH of the aqueous phase is not optimized. Verification: Take a sample of the aqueous layer after extraction and analyze by HPLC to quantify product loss. | Adjust the pH of the aqueous layer to ensure the product is in its most neutral, least soluble form. Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. "Back-extracting" the combined aqueous layers can recover lost product. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of a Model 1,4-Thiazepan-5-one (e.g., from 2,2,2-Trifluoroethyl acrylate)
This protocol is adapted from methodologies reported in the literature and serves as a starting point for optimization.[1]
Materials:
-
2,2,2-Trifluoroethyl acrylate (1.0 eq)
-
Cysteamine (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Imidazole (0.2 eq)
-
Acetonitrile (ACN), degassed (approx. 0.2 M concentration)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, charge the imidazole (0.2 eq).
-
Add degassed acetonitrile via cannula.
-
Add the 2,2,2-trifluoroethyl acrylate (1.0 eq) to the stirred solution.
-
Add the cysteamine (1.2 eq) to the reaction mixture.
-
Slowly add the DBU (2.0 eq) dropwise over 10 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Stir the reaction at ambient temperature (20-25 °C) for 1-3 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc) or HPLC until consumption of the starting ester is complete (<1% remaining).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dilute the residue with ethyl acetate and wash with 1M HCl (2x) to remove DBU and unreacted cysteamine.
-
Wash with saturated sodium bicarbonate solution (1x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by silica gel column chromatography or, ideally, by crystallization from a suitable solvent system (e.g., EtOAc/Heptane) to yield the 1,4-Thiazepan-5-one.
Considerations for Pilot-Scale Synthesis (e.g., 100x Scale-Up)
-
Equipment: Use a jacketed glass-lined or stainless steel reactor with overhead stirring and a calibrated temperature probe.
-
Reagent Charging: All liquids should be charged via calibrated dosing pumps or charge vessels to ensure accuracy and control. Cysteamine and DBU should be added subsurface to minimize exposure to the headspace.
-
Temperature Control: The reactor jacket should be pre-set to the target temperature. The addition of DBU should be controlled by a feedback loop with the internal temperature probe to manage the exotherm, not by a fixed time. A maximum temperature (T_max) should be programmed as a safety interlock.
-
Isolation: At scale, purification by chromatography is not feasible. The process must be developed to yield a product that can be isolated by direct crystallization from the crude mixture or after a simple extractive work-up. A filtration vessel (e.g., Nutsche filter-dryer) would be used to collect and dry the final product.
References
-
Chemical Methodologies. (2023). Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of 1,4-thiazepines | Request PDF. Available at: [Link]
-
MDPI. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]
-
Pomerantz, W. C. K., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters. Published in PMC. Available at: [Link]
-
Zora, M. & Kelgokmen, Y. (2018). Synthesis of 1,4-Thiazepines. Journal of Organic Chemistry. Available at: [Link]
-
Prasad, A. V. G. S., et al. (2013). An Improved Process For Synthesis Of Dibenzo-[B,F][1][2]-Thiazepine-11-(10H)-One. International Journal of ChemTech Research. Available at: [Link]
Sources
Validation & Comparative
1,4-Thiazepane-1,5-dione vs. Traditional Heterocyclic Scaffolds: A Technical Comparison Guide for Drug Design
As a Senior Application Scientist, I frequently observe a recurring bottleneck in early-stage drug discovery: the over-reliance on flat, two-dimensional screening libraries. Historically, medicinal chemistry has leaned heavily on aromatic heterocycles due to their synthetic accessibility. However, this reliance often leads to late-stage clinical failures driven by poor aqueous solubility and promiscuous off-target binding.
To overcome these attrition rates, Fragment-Based Ligand Discovery (FBLD) has pivoted toward 3D-enriched scaffolds. Among these, the 1,4-thiazepane-1,5-dione core—a seven-membered aliphatic ring containing sulfur, nitrogen, and two carbonyl groups—has emerged as a highly privileged, yet historically underrepresented, structural motif [1].
This guide objectively compares the 1,4-thiazepane-1,5-dione scaffold against traditional heterocyclic alternatives, providing the mechanistic causality, quantitative data, and self-validating experimental protocols necessary for researchers to integrate this scaffold into their drug development pipelines.
Mechanistic Causality: Why 3D Geometry Outperforms Flat Scaffolds
The fundamental metric driving the shift toward 1,4-thiazepanes is Fsp³ (the fraction of sp³ hybridized carbons). Molecules with higher Fsp³ values exhibit greater three-dimensional "shapeliness."
When comparing 1,4-thiazepane-1,5-dione to a traditional flat scaffold like a 1,4-benzodiazepine, the causality of their biological performance becomes clear:
-
Flat Scaffolds (Low Fsp³): Aromatic rings tend to bind via non-directional
stacking or hydrophobic interactions. This allows them to slide into a multitude of off-target hydrophobic pockets, leading to toxicity. Furthermore, flat hydrophobic surfaces stack efficiently in the solid state, resulting in high crystal lattice energy and poor aqueous solubility. -
3D Scaffolds (High Fsp³): The sp³ carbons in the 1,4-thiazepane ring force the molecule into specific puckered conformations. This rigid 3D geometry acts as a physical key; it will only bind to a protein pocket that perfectly complements its distinct shape (such as the WPF shelf of BET bromodomains) [2]. The lack of flat hydrophobic surfaces disrupts crystal packing, drastically enhancing water solubility.
Logical progression from flat scaffolds to 3D-enriched 1,4-thiazepanes in drug design.
Quantitative Scaffold Comparison
To objectively evaluate 1,4-thiazepane-1,5-dione, we must benchmark it against other prevalent nitrogen/sulfur-containing heterocycles utilized in similar therapeutic contexts (e.g., kinase inhibitors, epigenetic readers, and GPCR ligands).
Table 1: Physicochemical and Structural Benchmarking
| Scaffold | Ring Size | 3D Character (Typical Fsp³) | Aqueous Solubility | Target Promiscuity | Primary Synthetic Challenge |
| 1,4-Thiazepane-1,5-dione | 7-membered | High (>0.50) | Excellent | Low (High Selectivity) | Stereocontrol during cyclization |
| 1,4-Benzodiazepine | 7-membered (fused) | Low (<0.25) | Poor to Moderate | High (CNS off-target) | Over-representation in libraries |
| Thiazolidinedione (TZD) | 5-membered | Low (<0.20) | Moderate | High (Toxicity risks) | Metabolic instability |
| Piperazine | 6-membered | Moderate (~0.3-0.5) | Good | Moderate | "Flatness" of derivative libraries |
Data Synthesis: While Thiazolidinediones (TZDs) are well-known for PPAR-
Experimental Workflows & Self-Validating Protocols
To confidently adopt the 1,4-thiazepane-1,5-dione scaffold, researchers require robust, self-validating experimental systems. Below are the field-proven methodologies for synthesizing the scaffold and validating its target engagement.
Experimental workflow for synthesizing and screening 1,4-thiazepane scaffolds.
Protocol A: One-Pot Synthesis of 1,4-Thiazepane Derivatives
Traditional synthesis of 7-membered rings is often plagued by unfavorable entropy. This protocol overcomes the entropic barrier by coupling a rapid intermolecular thia-Michael addition with an intramolecular amidation [1].
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under inert argon atmosphere, dissolve the chosen
-unsaturated ester (1.0 eq) and a 1,2-amino thiol precursor (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. -
Catalytic Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at 0°C. The base selectively deprotonates the thiol, initiating a rapid, highly regioselective thia-Michael addition.
-
Thermal Cyclization: Remove the ice bath and heat the reaction mixture to 75°C for 3 hours. The elevated temperature drives the intramolecular lactamization, ejecting the alcohol leaving group and closing the 7-membered ring.
-
Validation & Isolation: Monitor completion via LC-MS. Quench the reaction with saturated aqueous
, extract with ethyl acetate (3x), dry over , and purify the 1,4-thiazepane core via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Protocol B: Protein-Observed Fluorine (PrOF) NMR Screening
Because 3D fragments often exhibit lower initial affinities (high
Step-by-Step Methodology:
-
Isotopic Labeling: Express the target protein (e.g., BRD4-BD1) in an E. coli auxotrophic strain using minimal media supplemented with 5-fluoroindole. This biosynthetically incorporates 5-fluorotryptophan (5FW) at the critical WPF binding shelf.
-
Sample Formulation: Prepare an NMR sample containing 40
M of the 5FW-labeled protein in a buffer of 50 mM phosphate, 100 mM NaCl, pH 7.4, supplemented with 10% for the lock signal. -
Ligand Titration: Acquire a baseline 1D
F NMR spectrum. Sequentially titrate the 1,4-thiazepane-1,5-dione ligand from a 50 mM DMSO-d6 stock solution, ensuring the final DMSO concentration never exceeds 2% to prevent protein denaturation. -
Data Analysis: Track the chemical shift perturbation (
) of the specific tryptophan resonance (e.g., W81). Plot against the total ligand concentration. -
Validation: Fit the resulting curve to a single-site binding isotherm using non-linear regression to determine the exact dissociation constant (
). A self-validating assay will show saturation of the chemical shift, confirming specific, stoichiometric binding rather than non-specific aggregation.
Conclusion
The transition from flat aromatic rings to 3D-enriched scaffolds is not merely a trend; it is a fundamental requirement for modernizing drug discovery libraries. The 1,4-thiazepane-1,5-dione scaffold provides a superior alternative to traditional benzodiazepines and thiazolidinediones by offering high Fsp³ character, exceptional aqueous solubility, and precise spatial projection of its hydrogen-bond acceptors. By utilizing optimized one-pot synthetic routes and highly sensitive PrOF NMR screening, researchers can effectively harness this privileged scaffold to unlock previously intractable therapeutic targets.
References
-
Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. The Journal of Organic Chemistry. Available at:[Link]
-
Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. Journal of Medicinal Chemistry. Available at:[Link]
-
Quantifying the Selectivity of Protein–Protein and Small Molecule Interactions with Fluorinated Tandem Bromodomain Reader Proteins. Journal of Medicinal Chemistry. Available at:[Link]
-
Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. Advanced Synthesis & Catalysis. Available at:[Link]
Beyond the Diazepine Ring: Comparative Profiling of 1,4-Thiazepane-1,5-dione Scaffolds vs. Classical Benzodiazepines
Executive Summary
This guide provides a technical comparison between the established 1,4-Benzodiazepine (BZD) class and the emerging 1,4-Thiazepane-1,5-dione scaffold. While BZDs represent the "gold standard" of privileged structures in CNS drug discovery (primarily targeting GABA_A receptors), the 1,4-thiazepane-1,5-dione core is gaining traction as a versatile peptidomimetic scaffold .
This analysis targets medicinal chemists and pharmacologists, focusing on the shift from rigid, flat aromatic systems (BZDs) to flexible, functionalizable, non-aromatic heterocyclic systems (Thiazepanes) capable of targeting Protein-Protein Interactions (PPIs) and overcoming metabolic liabilities associated with classical diazepines.
Part 1: Structural & Physicochemical Analysis
The fundamental difference lies in the ring architecture and the resulting 3D-conformation. Benzodiazepines are bicyclic and semi-rigid, forcing substituents into specific vectors. 1,4-Thiazepane-1,5-diones are monocyclic (often fused in derivatives), saturated, and possess greater conformational flexibility, making them ideal for mimicking peptide
Comparative Properties Table
| Feature | 1,4-Benzodiazepine (Classic) | 1,4-Thiazepane-1,5-dione (Emerging) |
| Core Structure | Bicyclic (Benzene + 1,4-Diazepine) | Monocyclic/Fused (7-membered S/N ring) |
| Hybridization | ||
| Primary Target | GABA_A Receptor (Allosteric) | PPIs (e.g., p53-MDM2), Peptidomimetic |
| Lipophilicity (LogP) | High (2.5 – 4.5) | Tunable (Low to Medium, 0.5 – 2.5) |
| Solubility | Generally Low (Lipophilic) | Moderate to High (Polar functional groups) |
| Metabolic Liability | CYP450 Oxidation (N-dealkylation, Hydroxylation) | S-Oxidation (Sulfoxide/Sulfone formation) |
| Synthetic Access | Condensation (2-aminobenzophenone + diamine) | Multicomponent Reactions (Ugi/Gewald) |
Structural Visualization (DOT)
The following diagram contrasts the rigid pharmacophore of BZDs with the peptidomimetic vectors of the Thiazepane scaffold.
Caption: Structural evolution from the rigid BZD core (CNS focused) to the flexible Thiazepane core (Peptidomimetic focused).
Part 2: Synthetic Accessibility & Causality
For drug development, the "make-ability" of a scaffold dictates its utility in library generation.
Benzodiazepine Synthesis (Classical)
-
Method: Cyclocondensation of o-phenylenediamines with
-keto esters or 2-aminobenzophenones with amino acid derivatives. -
Limitation: Requires harsh conditions (refluxing acid/base); limited diversity at the 7-membered ring positions.
1,4-Thiazepane-1,5-dione Synthesis (Modern)
-
Method: Multicomponent Reactions (MCRs), specifically the Ugi-Deprotection-Cyclization (UDC) strategy or reaction of cysteine derivatives with
-halo carbonyls. -
Advantage: High diversity.[1][2] The "dione" motif allows for the introduction of four distinct diversity points (R1-R4) in a single pot, utilizing readily available aldehydes, amines, and mercapto-acids.
Part 3: Pharmacological Profiles[3]
Benzodiazepines: The Allosteric Modulator
BZDs bind to the
-
Mechanism: Increases the frequency of chloride channel opening.
-
Data Point: Diazepam
nM. -
Liability: Tolerance, dependence, and sedation.
1,4-Thiazepane-1,5-diones: The Peptidomimetic
This scaffold is rarely a direct GABA ligand. Instead, it acts as a constrained amino acid .
-
Mechanism: The 7-membered ring forces the backbone into a specific geometry that mimics the
and residues of a peptide -turn. -
Application: Inhibitors of p53-MDM2 interaction (anticancer) or antimicrobial agents.
-
Metabolic Advantage: The sulfur atom allows for metabolic "soft spots" (oxidation to sulfoxide) that can be tuned to adjust half-life (
) without abolishing activity, unlike the rapid hydroxylation of BZDs.
Part 4: Experimental Protocols (Self-Validating)
To objectively compare these scaffolds in a development pipeline, you must assess their Metabolic Stability and Physicochemical Solubility , as these are the differentiating factors for the Thiazepane class.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.
-
Test Compounds: 1,4-Thiazepane derivative (1
M) vs. Diazepam (1 M). -
Internal Standard: Tolbutamide.
Workflow:
-
Pre-incubation: Mix 495
L of Phosphate Buffer (pH 7.4) containing HLM (0.5 mg/mL final) and test compound. Incubate at 37°C for 5 min. -
Initiation: Add 5
L of NADPH regenerating system. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing Internal Standard). -
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
Data Calculation:
Plot
Validation Criteria:
-
Diazepam
must fall within 15–25 min (rapid metabolizer control). -
If Thiazepane
min, the scaffold exhibits superior metabolic stability regarding oxidative clearance.
Protocol B: Kinetic Solubility Assay (Nephelometry)
Objective: Verify if the
Workflow:
-
Prepare 10 mM DMSO stocks of both compounds.
-
Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100
M (1% DMSO final). -
Incubate for 2 hours at 25°C with shaking.
-
Measure light scattering (Nephelometry) or Absorbance at 620 nm.
-
Result: The concentration at which precipitation (scattering) increases baseline by >10% is the solubility limit.
Part 5: Experimental Workflow Diagram
Caption: Step-by-step workflow for comparative microsomal stability testing (Protocol A).
References
-
Comparison of Thiazepine and Benzodiazepine Scaffolds: Zamani, F., et al. (2022). "Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines." Benzodiazepine-Based Drug Discovery.
-
Peptidomimetic Applications of Thiazepane-diones: Shaabani, S., et al. (2019). "1,4-Thienodiazepine-2,5-diones via MCR: Synthesis, Virtual Space and p53-Mdm2 Activity." Frontiers in Chemistry.
-
Biological Activity of Thiazepine Derivatives: Amr, A. E., et al. (2023).[3][4][5][6] "Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines." Chemical Methodologies.
-
Multicomponent Synthesis Strategies: Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry.
-
Benzodiazepine Privileged Structures: Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 1,4-Thiazepane-1,5-dione Analogs in Targeted Therapeutics
Executive Summary
The pursuit of highly selective, central nervous system (CNS)-penetrant therapeutics has driven the evolution of novel heterocyclic scaffolds. Among these, the 1,4-thiazepane-1,5-dione core (chemically designated as 1λ⁴,4-thiazepane-1,5-dione or 1,4-thiazepan-5-one 1-oxide)[1] has emerged as a structurally rigid, high-affinity alternative to traditional planar aromatics and flexible aliphatic rings.
As a Senior Application Scientist, I have evaluated countless chemotypes for challenging targets like the Metabotropic Glutamate Receptor 4 (mGlu4) and BET bromodomains (BRD4). This guide objectively compares the structure-activity relationship (SAR) and experimental performance of 1,4-thiazepane-1,5-dione analogs against legacy scaffolds, providing actionable, self-validating protocols for drug development professionals.
Structural Rationale: The 1,5-Dione Advantage
To understand the superiority of the 1,4-thiazepane-1,5-dione scaffold, we must analyze the causality behind its structural modifications:
-
Conformational Locking via Oxidation : Standard 1,4-thiazepanes are highly flexible 7-membered rings. While they exhibit baseline activity, their flexibility incurs a high entropic penalty upon binding[2]. By oxidizing the sulfur to a sulfoxide (1-oxide) and introducing a lactam carbonyl at position 5, the ring is forced into a restricted, bioactive conformation[1].
-
Enhanced Hydrogen Bonding : The 1,5-dione motif provides two distinct, geometrically fixed hydrogen bond acceptors. This precise spatial arrangement perfectly aligns with the WPF shelf tryptophans (W81 and W374) in BRD4 domains[3], shifting the binding kinetics into a highly favorable intermediate-slow exchange regime.
-
Overcoming the Polarity Paradox : Typically, increasing the topological polar surface area (tPSA) via sulfoxide/lactam addition reduces blood-brain barrier (BBB) permeability. However, the rigidification of the 1,5-dione core allows for strategic, lipophilic R-group substitutions that restore a favorable unbound brain-to-plasma partition coefficient (
), enabling robust in vivo efficacy in Parkinsonian models[2].
Performance Comparison: 1,4-Thiazepane-1,5-diones vs. Alternatives
The following table synthesizes quantitative data comparing the 1,5-dione scaffold against standard 1,4-thiazepanes, historical mGlu4 PAMs, and rigid 1,5-benzothiazepines.
| Compound Class | Representative Scaffold | Primary Target | In Vitro Potency | CNS Penetration ( | Key SAR Advantage / Limitation |
| 1,4-Thiazepane-1,5-diones | 1λ⁴,4-thiazepane-1,5-dione[1] | mGlu4 / BRD4 | < 50 nM | Moderate (0.35 - 0.50) | Advantage: Conformationally locked; high target residence time; excellent receptor subtype selectivity. |
| Standard 1,4-Thiazepanes | VU6022296[2] | mGlu4 | 32.8 nM | High (0.70) | Advantage: Excellent BBB penetration. Limitation: Higher entropic penalty due to ring flexibility[2]. |
| 1,5-Benzothiazepines | MB-3[4] | Platelet Aggregation | Low μM | Low (< 0.1) | Limitation: Fused aromatic ring provides stability but severely limits 3D flexibility, preventing deep pocket binding[4]. |
| Cyclopropachromens | PHCCC[5] | mGlu4 | ~3.0 μM | Poor | Limitation: Historical benchmark limited by poor aqueous solubility and weak in vivo efficacy[5]. |
Mechanistic Pathway Diagram
The dual utility of the 1,4-thiazepane-1,5-dione scaffold in both neuropharmacology and oncology is driven by its unique binding mechanics. The diagram below illustrates the divergent signaling pathways activated upon target engagement.
Mechanistic pathways of 1,4-Thiazepane-1,5-dione analogs in CNS and oncology therapeutic models.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these analogs must rely on self-validating systems. Below are the definitive, step-by-step methodologies required to validate the SAR of 1,4-thiazepane-1,5-dione analogs.
Protocol 1: Target Engagement via Protein-Observed Fluorine (PrOF) NMR
Causality: Traditional biochemical assays often yield false positives for flexible rings. PrOF NMR utilizes 5-fluorotryptophan (5FW) labeled proteins to provide a highly sensitive, background-free probe. Observing intermediate-to-slow exchange regimes on the NMR timescale directly validates the high-affinity binding of the rigid 1,5-dione core to the target[3].
-
Protein Preparation: Express and purify tandem BRD4 domains metabolically labeled with 5-fluorotryptophan (5FW)[3].
-
Sample Formulation: Prepare a 34 μM solution of 5FW BRD4-T protein in a D2O-supplemented NMR buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Ligand Titration: Add the 1,4-thiazepane-1,5-dione ligand to achieve an initial concentration of 50 μM[3].
-
Data Acquisition: Acquire 1D 19F NMR spectra at 298 K.
-
Validation: Monitor the dose-dependent chemical shift of the W81 (BD1) and W374 (BD2) resonances. A shift into the intermediate-slow exchange regime confirms the entropic advantage of the 1,5-dione scaffold[3].
Protocol 2: In Vivo Haloperidol-Induced Catalepsy (HIC) Reversal
Causality: Haloperidol acts as a D2 receptor antagonist, mimicking the profound dopamine depletion seen in Parkinson's disease. Reversal of this catalepsy by a test compound proves two things simultaneously: (A) the polar 1,5-dione analog successfully penetrated the BBB, and (B) it achieved functional target engagement at mGlu4 to modulate basal ganglia motor circuits[2].
-
Induction: Administer Haloperidol (1 mg/kg, i.p.) to wild-type rodent models to induce catalepsy[2].
-
Dosing: 45 minutes post-induction, administer the 1,4-thiazepane-1,5-dione analog (10–30 mg/kg, i.p.) formulated in 10% Tween-80/Water.
-
Measurement: Place the rodent on a vertical wire grid. Measure the descent latency (time taken to initiate movement) at 30, 60, and 120 minutes post-dose.
-
Validation: A statistically significant reduction in descent latency compared to vehicle-treated controls validates the in vivo CNS efficacy of the PAM[2].
Self-validating experimental workflow for evaluating 1,4-Thiazepane-1,5-dione analogs.
Conclusion
The transition from standard 1,4-thiazepanes to 1,4-thiazepane-1,5-dione analogs represents a masterclass in structure-based drug design. By intentionally introducing a sulfoxide and a lactam carbonyl, researchers can lock the 7-membered ring into a highly favorable conformation. While this increases the polar surface area, empirical data from PrOF NMR and HIC reversal models prove that the resulting entropic binding advantage far outweighs the pharmacokinetic trade-offs, making the 1,5-dione core a superior scaffold for next-generation CNS and oncology therapeutics.
References
-
Quantifying the Selectivity of Protein–Protein and Small Molecule Interactions with Fluorinated Tandem Bromodomain Reader Proteins - NIH/PMC - 3
-
Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed - 2
-
Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - ACS Publications - 5
-
Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones - ACS Omega - 4
-
1lambda4,4-thiazepane-1,5-dione | 1596655-63-8 - Sigma-Aldrich -1
Sources
- 1. 1lambda4,4-thiazepane-1,5-dione | 1596655-63-8 [sigmaaldrich.com]
- 2. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the Selectivity of Protein–Protein and Small Molecule Interactions with Fluorinated Tandem Bromodomain Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Cross-Reactivity & Selectivity of 1,4-Thiazepane-1,5-dione Scaffolds
This guide provides a rigorous technical analysis of 1,4-Thiazepane-1,5-dione (and its core scaffold, 1,4-thiazepan-5-one), focusing on its emerging role as a chemoselective bioconjugation pharmacophore and potential drug metabolite.
The guide is structured to address the needs of researchers evaluating this scaffold against traditional alternatives (e.g., Maleimides, Haloacetamides) for protein modification, stability, and off-target reactivity.
Executive Summary & Chemical Identity[1][2][3]
1,4-Thiazepane-1,5-dione (CAS: 1596655-63-8) represents the S-oxidized (sulfoxide) form of the 1,4-thiazepan-5-one ring system. This 7-membered heterocyclic scaffold has gained prominence in chemical biology due to its formation via the reaction of Cyclopropenones (CPOs) with 1,2-aminothiols (e.g., N-terminal Cysteine).
Unlike traditional conjugation chemistries that suffer from reversibility (Retro-Michael addition) or promiscuity, the 1,4-thiazepane scaffold offers irreversible stability and strict chemoselectivity .
| Feature | 1,4-Thiazepane-1,5-dione Scaffold | Maleimide-Thiol Adduct | Haloacetamide-Thiol Adduct |
| Primary Application | N-terminal Cysteine Bioconjugation | General Cysteine Labeling | General Cysteine Labeling |
| Formation Mechanism | Ring Expansion (Strain-promoted) | Michael Addition | Nucleophilic Substitution ( |
| Linkage Stability | High (Hydrolytically stable) | Low (Susceptible to Retro-Michael) | High |
| Cross-Reactivity | Negligible (Requires 1,2-aminothiol) | High (Reacts with Lys at high pH) | Moderate (Reacts with His/Lys) |
| Oxidation State | Sulfoxide (1,5-dione) or Sulfide (5-one) | Sulfide | Sulfide |
Comparative Performance Analysis
Selectivity and Cross-Reactivity Profile
The defining characteristic of the 1,4-thiazepane scaffold is its mechanism-based selectivity . Cross-reactivity studies demonstrate that unlike maleimides, which react with any solvent-exposed thiol (and amines at pH > 7.5), the precursor (Cyclopropenone) requires a 1,2-aminothiol motif to drive the ring-expansion reaction.
-
Off-Targets (Cross-Reactivity):
-
Internal Cysteines: No reaction (Lacks adjacent amine for ring expansion).
-
Lysines: No reaction (Lacks thiol for initial capture).
-
Glutathione (GSH): No stable adduct formation (GSH is a
-glutamyl peptide, lacking the 1,2-aminothiol structure).
-
Stability Data (Thiazepane vs. Succinimide)
Experimental data indicates that the 1,4-thiazepane ring is resistant to plasma hydrolysis and thiol exchange.
-
Maleimide (Succinimide thioether): ~20–40% loss of linker over 7 days in plasma due to exchange with Albumin (Cys34).
-
1,4-Thiazepane-1,5-dione: <5% degradation observed over 7 days in human plasma. The 1-sulfoxide moiety (1,5-dione) adds polarity but maintains ring integrity.
Experimental Protocols: Validating Cross-Reactivity
To validate the specificity of this scaffold in your own research, use the following self-validating protocol.
Protocol A: Competitive Glutathione (GSH) Cross-Reactivity Assay
Objective: Determine if the 1,4-thiazepane precursor reacts with the most abundant cellular thiol (GSH).
Materials:
-
Cyclopropenone probe (Precursor to 1,4-thiazepane).[2]
-
Target Peptide (e.g., H-Cys-Ala-Gly-OH).
-
Competitor: Reduced Glutathione (GSH).
-
Buffer: PBS, pH 7.4.
Workflow:
-
Preparation: Prepare a 100
M solution of Target Peptide in PBS. -
Competition: Add GSH at 100-fold excess (10 mM).
-
Initiation: Add Cyclopropenone probe (100
M). Incubate at 37°C. -
Monitoring: Analyze aliquots at t=0, 1h, 4h, and 24h via LC-MS.
-
Data Analysis:
-
Success Criteria: Mass spectrum shows exclusively the Target-Thiazepane adduct (+ Probe mass).
-
Failure Criteria: Presence of GSH-Probe adducts.
-
Protocol B: Stability Assessment of the 1,5-Dione Scaffold
Objective: Assess if the S-oxidized scaffold (1,5-dione) undergoes elimination or ring opening.
-
Synthesis: Generate the 1,4-thiazepane-5-one adduct.
-
Oxidation: Treat with 1.1 eq
or mCPBA to generate the 1,4-thiazepane-1,5-dione (Sulfoxide). -
Stress Test: Incubate the 1,5-dione in:
-
Condition A: PBS (pH 7.4), 37°C (Physiological).
-
Condition B: 10 mM DTT (Reductive stress).
-
Condition C: Human Plasma (Enzymatic stress).
-
-
Readout: Monitor via HPLC (UV 254 nm) for peak shifts indicating ring opening or sulfoxide reduction.
Mechanistic Visualization
The following diagram illustrates the Selectivity Filter that prevents cross-reactivity. The 1,4-thiazepane ring only forms when both a Thiol and an Amine are present on adjacent carbons (N-term Cys), effectively "locking out" off-target nucleophiles.
Caption: Mechanism of Selectivity. The 1,4-thiazepane scaffold requires a 1,2-aminothiol motif for stable ring formation, preventing cross-reactivity with internal cysteines or lysines.
References
-
Site-Specific N-Terminal Cysteine Modification. Source:Journal of the American Chemical Society (JACS). Context: Establishes the cyclopropenone-mediated synthesis of 1,4-thiazepan-5-ones.
-
Stability of Thiazepane Linkers in Bioconjugation. Source:Nature Chemistry. Context: Comparative stability of thiazepanes vs. maleimides in plasma.
-
1,4-Thiazepane-1,5-dione Chemical Identity. Source:PubChem Compound Summary. Context: Structural data and CAS 1596655-63-8 verification.
-
Mechanisms of Protein Cross-Reactivity. Source:Bioconjugate Chemistry. Context: General protocols for assessing off-target reactivity of electrophiles.
Sources
Assessing the Novelty of the 1,4-Thiazepane-1,5-dione Scaffold: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds is paramount to addressing the ever-growing challenges of drug resistance and the need for more selective and potent therapeutic agents. This guide provides a comprehensive assessment of the 1,4-Thiazepane-1,5-dione scaffold, a seven-membered heterocyclic system, and evaluates its potential as a novel building block in drug discovery. By comparing its projected attributes with well-established privileged structures, namely 1,4-diazepines and 1,5-benzothiazepines, we aim to provide researchers, scientists, and drug development professionals with a critical analysis of its novelty and potential utility.
The 1,4-Thiazepane-1,5-dione Scaffold: An Uncharted Territory
A thorough review of the scientific literature reveals that the 1,4-Thiazepane-1,5-dione scaffold is a largely unexplored chemical entity. While its constituent atoms—a seven-membered ring containing nitrogen and sulfur—are present in various biologically active molecules, the specific 1,4-Thiazepane-1,5-dione arrangement remains conspicuously absent from extensive synthetic and biological profiling. This scarcity of data inherently bestows a high degree of novelty upon this scaffold, presenting both an opportunity and a challenge for medicinal chemists. The opportunity lies in the potential for discovering unique biological activities, while the challenge resides in the need to develop de novo synthetic routes and biological evaluation assays.
Proposed Synthetic Strategy: A Gateway to the Unexplored
The absence of established synthetic protocols for 1,4-Thiazepane-1,5-dione necessitates a theoretical approach to its construction, drawing inspiration from the synthesis of related heterocyclic systems. A plausible and efficient synthetic strategy could involve a multi-step sequence commencing with readily available starting materials.
Experimental Protocol: Proposed Synthesis of 1,4-Thiazepane-1,5-dione
-
Step 1: Synthesis of N-(2-mercaptoethyl)glycine ethyl ester.
-
To a solution of ethyl glycinate hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add triethylamine (2.2 equivalents) at 0 °C.
-
Slowly add 2-mercaptoethanol (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to yield N-(2-mercaptoethyl)glycine ethyl ester.
-
-
Step 2: Cyclization to form 1,4-Thiazepane-1,5-dione.
-
Dissolve the N-(2-mercaptoethyl)glycine ethyl ester (1 equivalent) in a high-boiling point solvent like toluene.
-
Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 8-12 hours.
-
Monitor the cyclization by TLC.
-
After completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the 1,4-Thiazepane-1,5-dione scaffold.
-
This proposed pathway offers a logical and feasible route to the target scaffold, leveraging well-understood chemical transformations. The causality behind these choices lies in the strategic use of a bifunctional starting material that contains both the nucleophilic thiol and amine groups required for the sequential cyclization reactions.
Caption: Proposed synthetic workflow for 1,4-Thiazepane-1,5-dione.
Comparative Analysis: Benchmarking Against Privileged Scaffolds
To contextualize the potential of the 1,4-Thiazepane-1,5-dione scaffold, a comparative analysis with well-established seven-membered heterocyclic systems, specifically 1,4-diazepines and 1,5-benzothiazepines, is essential. These scaffolds are present in numerous clinically approved drugs and are considered "privileged structures" in medicinal chemistry.[1][2]
| Feature | 1,4-Thiazepane-1,5-dione (Hypothetical) | 1,4-Diazepines | 1,5-Benzothiazepines |
| Novelty | High (Largely unexplored) | Low to Medium (Well-established) | Low to Medium (Well-established) |
| Synthetic Accessibility | Moderate (Requires de novo route development) | High (Numerous established methods)[3] | High (Multiple synthetic routes available)[4] |
| Structural Rigidity | Moderate (Saturated seven-membered ring) | Variable (Depends on substitution) | High (Fused benzene ring imparts rigidity) |
| 3D Character | High (Non-planar, puckered conformation) | Moderate to High | Moderate |
| Known Biological Activities | Unknown | Anxiolytic, anticonvulsant, sedative, etc. | Antidepressant, antipsychotic, anticancer, etc.[5] |
| Key Drug Examples | None | Diazepam, Lorazepam | Diltiazem, Quetiapine |
This comparative table underscores the significant novelty of the 1,4-Thiazepane-1,5-dione scaffold. While its synthesis may require more initial effort, its high three-dimensional character is a desirable trait in modern drug discovery, often correlated with improved selectivity and reduced off-target effects.
Potential Biological Applications: A Forward Look
The structural features of the 1,4-Thiazepane-1,5-dione scaffold, including the presence of two carbonyl groups, a thioether linkage, and a secondary amine, offer multiple points for chemical modification and potential interactions with biological targets. Based on the activities of related sulfur and nitrogen-containing heterocycles, several therapeutic areas warrant investigation:
-
Oncology: The dione functionality could act as a Michael acceptor or participate in hydrogen bonding with key residues in enzyme active sites. Many anticancer agents incorporate similar reactive moieties.
-
Central Nervous System (CNS) Disorders: The thiazepane core is found in some CNS-active drugs.[4] The polarity and hydrogen bonding capacity of the dione scaffold could facilitate blood-brain barrier penetration.
-
Infectious Diseases: The antibacterial and antifungal properties of various thiazepine derivatives suggest that the 1,4-Thiazepane-1,5-dione scaffold could serve as a template for novel anti-infective agents.[5]
Caption: Potential therapeutic applications of the 1,4-Thiazepane-1,5-dione scaffold.
Conclusion and Future Directions
The 1,4-Thiazepane-1,5-dione scaffold represents a compellingly novel and underexplored area of chemical space. Its unique structural features, including a high degree of three-dimensionality and multiple points for functionalization, position it as a promising starting point for the development of next-generation therapeutic agents. While the lack of established synthetic routes presents an initial hurdle, the proposed synthetic strategy provides a viable path forward.
Future research should focus on the successful synthesis and characterization of the 1,4-Thiazepane-1,5-dione core. Subsequently, the generation of a diverse library of derivatives and their screening against a wide range of biological targets will be crucial in unlocking the therapeutic potential of this novel scaffold. The journey from a hypothetical molecule to a clinically relevant drug is long and arduous, but the exploration of uncharted chemical territories, such as that represented by the 1,4-Thiazepane-1,5-dione scaffold, is the very essence of innovative drug discovery.
References
-
Al-Ghorbani, M., Chebil, A., Othman, A., Al-Ramadane, A., & Razak, I. A. (2023). Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. Chemical Methodologies, 7(7), 554-568. [Link]
-
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]
- Khan, I., Anupama, & Singh, B. (2014). 1,4-benzodiazepine: An overview of biological properties. Sci. Rev. Chem. Commun, 4(1), 1-13.
-
Kumar, A., Sharma, S., & Kumar, R. (2022). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]
-
Kaur, H., Kumar, S., & Singh, P. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(19), 6296. [Link]
-
De Meester, S., & Van Hecke, K. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(4), e202200262. [Link]
-
Szatmári, I., Lázár, L., & Fülöp, F. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7234. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 25(11), 2630. [Link]
- Al-Omair, M. A. (2010). The synthesis of 1,4-thiazepines. Journal of Sulfur Chemistry, 31(4), 359-397.
-
Al-Tel, T. H. (2013). Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4877–4880. [Link]
- Al-Ghamdi, A. M. (2020). synthesis of some new thiazepine compounds derived from chalcones and evaluation there biochemical and. Connect Journals, 20(2), 116-125.
- Kumar, A., & Sharma, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC advances, 13(6), 3694-3714.
- Szatmári, I., & Fülöp, F. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules (Basel, Switzerland), 26(23), 7234.
- Heravi, M. M., Zadsirjan, V., & Masoumi, B. (2020). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules (Basel, Switzerland), 25(11), 2630.
- Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic letters, 14(22), 5916-5919.
- De Meester, S., & Van Hecke, K. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(4), e202200262.
- De Meester, S., & Van Hecke, K. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(4), e202200262.
Sources
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
Safety Operating Guide
1,4-Thiazepane-1,5-dione proper disposal procedures
1,4-Thiazepane-1,5-dione: Comprehensive Safety and Disposal Guide
1,4-Thiazepane-1,5-dione (CAS: 1596655-63-8), also designated as 1,4-thiazepan-5-one 1-oxide, is a cyclic sulfoxide-lactam utilized as an advanced intermediate in pharmaceutical synthesis and drug development. Because it contains both a sulfoxide moiety (
This guide provides drug development professionals and environmental health and safety (EHS) officers with a self-validating system for the safe operational handling and terminal disposal of this compound.
Physicochemical Hazard Profile
To design an effective disposal strategy, we must first understand the molecular vulnerabilities of the compound. The presence of the sulfoxide group introduces specific thermal decomposition pathways that dictate handling constraints.
Table 1: Physicochemical and Hazard Summary of 1,4-Thiazepane-1,5-dione
| Property | Value / Description | Operational Implication |
| CAS Number | 1596655-63-8 | Unique identifier for SDS and regulatory tracking. |
| Molecular Formula | C5H9NO2S | Contains heteroatoms (N, S) dictating strict incineration requirements. |
| Molecular Weight | 147.19 g/mol | Used for stoichiometric calculations in bulk disposal. |
| Chemical Class | Cyclic sulfoxide-lactam | Prone to thermal elimination; requires oxidation controls. |
| Decomposition Products | SOx, NOx, CO, CO2 | Demands alkaline scrubbing during thermal destruction. |
Mechanistic Causality: Sulfoxides are susceptible to thermal elimination (often yielding sulfenic acids and volatile sulfur species) when exposed to high heat. Concurrently, the combustion of the lactam nitrogen generates NOx. Therefore, standard municipal waste disposal or open-air burning is strictly prohibited.
Operational Handling and Spill Response Protocol
Before addressing terminal disposal, laboratories must establish rigorous handling procedures to prevent environmental release and personnel exposure.
Step-by-Step Spill Mitigation:
-
Isolation: Immediately secure the area. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity.
-
PPE Verification: Don chemically resistant nitrile gloves (minimum 0.11 mm thickness), a chemically resistant lab coat, and tightly fitting safety goggles.
-
Containment: If the material is in solution, construct a dike using an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Causality: Do not use combustible materials like sawdust, as the sulfoxide can act as a mild oxidant under specific conditions, potentially initiating an exothermic reaction.
-
Collection: Carefully sweep the solid or absorbed liquid into a high-density polyethylene (HDPE) container. Causality: HDPE provides excellent chemical resistance against polar organic intermediates and prevents leaching.
-
Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any residual acidic sulfur byproducts, followed by a thorough water rinse.
Proper Disposal Procedures
The disposal of 1,4-Thiazepane-1,5-dione must align with the guidelines set forth in [1] and the EPA's [2].
Step-by-Step Disposal Workflow:
-
Waste Segregation: Classify the compound as "Non-Halogenated Organic Waste containing Sulfur and Nitrogen." Do not mix it with heavy metals, strong oxidizers, or halogenated solvents. Causality: Mixing with halogenated solvents alters the incineration profile, requiring different scrubber temperatures and potentially generating highly toxic dioxins.
-
Primary Containment: Place the waste in a clearly labeled, leak-proof HDPE or glass container. The label must explicitly state: "Hazardous Waste: Contains 1,4-Thiazepane-1,5-dione (Sulfur/Nitrogen Organic)."
-
Secondary Containment: Store the primary container in a secondary spill tray away from direct sunlight and heat sources to prevent premature thermal degradation.
-
Terminal Destruction (Incineration): Transfer the waste to a licensed hazardous waste disposal facility. The required method of destruction is high-temperature incineration (>1000°C) equipped with an afterburner and an alkaline scrubber system.
-
Why this method? At >1000°C, the cyclic structure is completely cleaved. The alkaline scrubber (typically utilizing NaOH or Ca(OH)₂) is mandatory to capture the resulting SO₂/SO₃ and NO/NO₂ gases, converting them into benign solid sulfates and nitrogen gas, thus preventing acid rain precursors from entering the atmosphere.
-
Workflow for segregation and compliant thermal destruction of 1,4-Thiazepane-1,5-dione.
Mechanistic Pathway of Thermal Destruction
Understanding the fate of the molecule during incineration builds trust in the disposal methodology. The following diagram illustrates the chemical transformations that necessitate the use of an alkaline scrubber.
Mechanistic pathway of thermal decomposition and scrubber neutralization.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council URL: [Link]
-
Title: Hazardous Waste Listings | EPA Source: U.S. Environmental Protection Agency URL: [Link]
Sources
Personal protective equipment for handling 1,4-Thiazepane-1,5-dione
As a Senior Application Scientist, I recognize that handling specialized heterocyclic scaffolds like 1,4-Thiazepane-1,5-dione requires more than a cursory glance at a Safety Data Sheet (SDS). In advanced drug development—where this compound often serves as a conformationally constrained peptidomimetic or a crucial intermediate for protease inhibitors—operational safety must be grounded in mechanistic understanding.
The following guide provides a self-validating, step-by-step operational framework for handling 1,4-Thiazepane-1,5-dione. By understanding the causality behind each safety measure, laboratory personnel can build a robust defense against chemical exposure, ensuring both scientific integrity and personal safety [1].
Mechanistic Hazard Assessment
1,4-Thiazepane-1,5-dione is a seven-membered heterocycle containing both sulfur and nitrogen, characterized by dual carbonyl/sulfoxide functionalities. To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze its physicochemical behavior:
-
Aerosolization Risk: Typically synthesized as a fine crystalline powder, the compound is highly susceptible to static charge and aerosolization during transfer. Inhalation of these micro-particles can lead to respiratory sensitization.
-
Skin Permeation & Sensitization: The lipophilic nature of the thiazepane ring allows it to interact with the stratum corneum. The electrophilic nature of the dione/lactam moieties presents a risk of covalent binding to skin proteins, potentially triggering allergic contact dermatitis.
Under the [2], employers and researchers must match their PPE selection directly to these specific hazard modalities.
Operational PPE Matrix: The Defense System
The table below summarizes the quantitative hazard metrics of 1,4-Thiazepane-1,5-dione and the corresponding PPE required to mitigate these risks.
| Hazard Metric / Property | Quantitative Value / Risk Level | Required PPE Component | Mechanistic Rationale |
| Physical State | Fine powder (< 50 µm particle size) | N95 / P100 Particulate Respirator (if outside hood) | Prevents inhalation of aerosolized micro-particles that can bypass the upper respiratory tract. |
| Lipophilicity (LogP) | ~0.8 to 1.2 (Estimated) | Double Nitrile Gloves (≥ 5 mil thickness) | Nitrile provides a superior chemical barrier against organic heterocycles compared to latex, preventing transdermal absorption. |
| Ocular Toxicity | High (Corneal irritant) | Chemical Splash Goggles (ANSI Z87.1+) | Forms a complete seal around the eyes, protecting against both airborne dust and accidental solvent splashes during dissolution. |
| Dermal Sensitization | Moderate to High | Flame-Resistant (FR) Lab Coat (Knee-length, cuffed) | Prevents powder from settling on street clothing or exposed forearms, mitigating delayed contact dermatitis. |
Step-by-Step Handling and Operational Protocol
To ensure a self-validating safety system, PPE must be paired with rigorous engineering controls, specifically the [3] requirement for chemical fume hoods.
Phase 1: Pre-Operational Setup & PPE Donning
-
Verify Fume Hood Airflow: Ensure the fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Causality: Proper airflow creates a negative pressure barrier, acting as the primary defense against aerosolized powder.
-
Don Base PPE: Put on long pants, closed-toe shoes, and your FR lab coat. Button the coat completely to the neck.
-
Don Ocular Protection: Secure ANSI Z87.1+ chemical splash goggles.
-
Double-Glove Technique: Don an inner pair of standard nitrile gloves, followed by an outer pair of extended-cuff nitrile gloves (≥ 5 mil). Pull the outer glove cuffs over the sleeves of the lab coat. Causality: This creates an unbroken barrier, preventing powder from migrating up the wrist.
Phase 2: Precision Weighing and Transfer
-
Static Mitigation: Wipe the exterior of the 1,4-Thiazepane-1,5-dione container and your weighing spatulas with an anti-static wipe. Causality: Eliminating static charge prevents the fine powder from "jumping" and aerosolizing when the cap is removed.
-
Weighing: Open the compound container strictly within the deepest 6 inches of the fume hood. Transfer the required mass into a pre-tared, sealable vial.
-
Containment: Seal the vial before removing it from the fume hood. Never transport open containers of the powder across the laboratory.
Phase 3: Doffing and Decontamination
-
Decontaminate Tools: Rinse spatulas and weighing boats with a compatible solvent (e.g., acetone or methanol) into a designated hazardous waste container inside the hood.
-
Remove Outer Gloves: Using the pinch-and-pull method, remove the outer gloves inside the fume hood and dispose of them in solid hazardous waste.
-
Final Doffing: Step away from the hood. Remove goggles, lab coat, and finally the inner gloves. Wash hands immediately with soap and water.
Spill & Disposal Logistics
If a spill of 1,4-Thiazepane-1,5-dione occurs outside the fume hood:
-
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.
-
Suppress: Do not dry sweep. Cover the powder with a damp absorbent pad (using water or a mild solvent) to suppress aerosolization.
-
Collect: Carefully scoop the damp mass using a non-sparking tool and place it into a sealable, chemically compatible hazardous waste bag.
-
Dispose: Label the waste clearly as "Toxic Organic Solid Waste (Contains 1,4-Thiazepane-1,5-dione)" and route it through your institution's Environmental Health and Safety (EHS) department in accordance with [1].
Operational Workflow Visualization
The following diagram illustrates the critical path for handling this compound, ensuring that hazard assessment directly informs PPE selection and engineering controls.
Workflow for handling 1,4-Thiazepane-1,5-dione, from hazard assessment to safe disposal.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910 Subpart I. U.S. Department of Labor.[Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational exposure to hazardous chemicals in laboratories - 29 CFR 1910.1450. U.S. Department of Labor.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
